molecular formula C26H21N3 B165486 2,3-Bis(3-indolylmethyl)indole CAS No. 138250-72-3

2,3-Bis(3-indolylmethyl)indole

货号: B165486
CAS 编号: 138250-72-3
分子量: 375.5 g/mol
InChI 键: MJHVZTDHBWQIMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure given in first source;  occurs in edible cruciferous vegetables

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

138250-72-3

分子式

C26H21N3

分子量

375.5 g/mol

IUPAC 名称

2,3-bis(1H-indol-3-ylmethyl)-1H-indole

InChI

InChI=1S/C26H21N3/c1-4-10-23-19(7-1)17(15-27-23)13-22-21-9-3-6-12-25(21)29-26(22)14-18-16-28-24-11-5-2-8-20(18)24/h1-12,15-16,27-29H,13-14H2

InChI 键

MJHVZTDHBWQIMN-UHFFFAOYSA-N

规范 SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=C(NC4=CC=CC=C43)CC5=CNC6=CC=CC=C65

其他CAS编号

138250-72-3

同义词

2,3-bis(3-indolylmethyl)indole
bisIMI

产品来源

United States

Foundational & Exploratory

Synthesis and Characterization of 2,3-Bis(3-indolylmethyl)indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(3-indolylmethyl)indole, also known as BII, is a trimeric indole (B1671886) compound that has garnered interest in the scientific community for its potential biological activities. It is formed through the acid-catalyzed condensation of indole-3-carbinol (B1674136) (I3C), a natural product found in cruciferous vegetables.[1] This document provides a comprehensive overview of the synthesis and characterization of this compound, along with insights into its known biological targets.

Synthesis

The primary route for the synthesis of this compound is the acid-catalyzed oligomerization of indole-3-carbinol (I3C) in an aqueous medium.[2][3] The reaction proceeds through the formation of a reactive electrophilic intermediate from I3C in the presence of acid, which then undergoes electrophilic substitution with other indole moieties. The formation of various oligomers, including the dimeric 3,3'-diindolylmethane (B526164) (DIM) and other trimeric and tetrameric structures, is a complex process influenced by factors such as pH and reactant concentrations.[2]

General Experimental Protocol: Acid-Catalyzed Condensation of Indole-3-Carbinol

Materials:

  • Indole-3-carbinol (I3C)

  • Hydrochloric acid (HCl) or other suitable acid catalyst

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography elution

Procedure:

  • A solution of indole-3-carbinol is prepared in a suitable solvent.

  • An aqueous acidic solution (e.g., dilute HCl) is added to the I3C solution to initiate the condensation reaction. The pH of the reaction mixture is a critical parameter, with the formation of BII being favored in a pH range of 4 to 5.[2]

  • The reaction mixture is stirred at room temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a base, such as a saturated sodium bicarbonate solution, to neutralize the acid.

  • The aqueous layer is extracted multiple times with an organic solvent like dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product mixture.

  • Purification of this compound from the mixture of oligomers is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The structure of this compound has been elucidated using various spectroscopic techniques.[2] However, specific, publicly available, detailed quantitative data from these characterizations are scarce. The following table summarizes the expected characterization data based on the known structure and data from analogous compounds.

Characterization TechniqueExpected Observations
¹H NMR Complex aromatic region with multiple signals for the indole protons. Signals corresponding to the methylene (B1212753) bridge protons.
¹³C NMR Multiple signals in the aromatic region corresponding to the different carbon atoms of the three indole rings. A signal for the methylene bridge carbons.
Mass Spectrometry (EI-MS) A molecular ion peak (M⁺) corresponding to the molecular weight of C₂₆H₂₁N₃ (375.47 g/mol ). Fragmentation patterns would likely involve the loss of indole and indolylmethyl moieties.
Melting Point Expected to be a solid with a defined melting point.

Biological Activity and Signaling Pathway

This compound has been reported to significantly suppress RANKL-induced osteoclast formation, actin ring formation, and bone resorption in a concentration-dependent manner. This suggests its potential as a modulator of bone metabolism. The RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) signaling pathway is a critical regulator of osteoclast differentiation and activation.

RANKL Signaling Pathway and Inhibition by this compound

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a signaling cascade that leads to the differentiation and activation of osteoclasts. This process involves the recruitment of adaptor proteins like TRAF6, leading to the activation of downstream pathways including NF-κB and MAPKs (p38, JNK, and ERK).[4][5] These pathways converge to induce the expression of key transcription factors such as NFATc1, which is a master regulator of osteoclastogenesis.[4] The proposed inhibitory action of this compound on this pathway would lead to a reduction in osteoclast activity and bone resorption.

RANKL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates MAPK MAPK Pathways (p38, JNK, ERK) TAK1->MAPK Activates NFkB NF-κB IKK->NFkB Activates NFATc1 NFATc1 NFkB->NFATc1 Induces MAPK->NFATc1 Induces BII This compound BII->TRAF6 Inhibits Osteoclast_genes Osteoclast-Specific Gene Expression NFATc1->Osteoclast_genes Promotes Osteoclastogenesis Osteoclast Differentiation & Activation Osteoclast_genes->Osteoclastogenesis Bone_resorption Bone Resorption Osteoclastogenesis->Bone_resorption

Caption: RANKL signaling pathway and proposed inhibition by this compound.

Experimental Workflows

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization I3C Indole-3-carbinol (I3C) Reaction Acid-Catalyzed Condensation I3C->Reaction Acid Acid Catalyst (e.g., HCl) Acid->Reaction Quench Neutralization (e.g., NaHCO₃) Reaction->Quench Extraction Solvent Extraction (e.g., CH₂Cl₂) Quench->Extraction Purification Column Chromatography Extraction->Purification BII This compound Purification->BII NMR NMR Spectroscopy (¹H, ¹³C) BII->NMR MS Mass Spectrometry BII->MS MP Melting Point Analysis BII->MP

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is an intriguing indole trimer with demonstrated biological activity against a key pathway in bone metabolism. While its synthesis via the acid-catalyzed condensation of indole-3-carbinol is established in principle, detailed experimental protocols and comprehensive public characterization data remain limited. Further research to optimize the selective synthesis of this compound and to fully elucidate its pharmacological profile is warranted. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound and related compounds.

References

Spectroscopic Data for 2,3-Bis(3-indolylmethyl)indole Remains Elusive in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed spectroscopic data and experimental protocols for the compound 2,3-Bis(3-indolylmethyl)indole, a significant acid condensation product of indole-3-carbinol (B1674136), has concluded that specific, quantitative analytical data is not available in the publicly accessible scientific literature. While the synthesis and biological importance of this compound are well-documented, the primary research articles containing its detailed spectroscopic characterization, including nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, could not be retrieved in full.

This compound, also referred to in the literature as the linear trimer (LTr1) or BII, is formed from indole-3-carbinol (I3C) in acidic environments, such as the stomach[1]. This conversion is a key step in activating the biological properties of I3C, a compound found in cruciferous vegetables and noted for its potential health benefits[1][2]. The structure of this compound was elucidated in the early 1990s, with foundational work credited to Grose and Bjeldanes in Chemical Research in Toxicology (1992)[1]. This publication is widely cited as the source for the structural confirmation of the compound, reportedly using methods such as magnetic resonance spectroscopy and mass spectrometry[1].

Despite extensive efforts to locate the full text or supplementary materials of this and related primary research, the specific quantitative data—such as ¹H and ¹³C NMR chemical shifts, mass-to-charge ratios of fragments, IR absorption frequencies, and UV-Vis absorption maxima—remain inaccessible. Consequently, the core requirements of this technical guide, namely the presentation of quantitative data in structured tables and the detailing of specific experimental protocols, cannot be fulfilled at this time.

General Spectroscopic Characteristics of Indole (B1671886) Derivatives

While specific data for the target molecule is unavailable, the general spectroscopic features of the indole nucleus are well-established. It can be anticipated that the spectra of this compound would exhibit characteristics typical of a molecule containing three indole units linked by methylene (B1212753) bridges.

  • ¹H NMR Spectroscopy: The spectrum would be complex, showing characteristic signals for the N-H protons of the indole rings (typically downfield), multiple signals in the aromatic region (around 7-8 ppm) corresponding to the different protons on the indole rings, and signals for the methylene bridge protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum would display numerous signals in the aromatic region (approximately 110-140 ppm) corresponding to the carbons of the three indole moieties, as well as signals for the methylene bridge carbons.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₂₇H₂₃N₃, approx. 389.5 g/mol ). The fragmentation pattern would likely involve cleavages at the methylene bridges, leading to fragments containing one or two indole units.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature a characteristic N-H stretching vibration around 3400 cm⁻¹[3]. Aromatic C-H and C=C stretching vibrations would also be prominent in the spectrum.

  • UV-Vis Spectroscopy: The UV-Vis spectrum would be expected to show strong absorptions in the ultraviolet region, typical for the indole chromophore, likely around 220 nm and 280 nm.

Formation Pathway

The formation of this compound occurs via the acid-catalyzed oligomerization of indole-3-carbinol. The proposed pathway involves the initial formation of a reactive intermediate from I3C, which then undergoes electrophilic substitution reactions with other indole moieties. The logical relationship for its formation alongside other I3C products is outlined below.

G I3C Indole-3-Carbinol (I3C) Acid Gastric Acid (Low pH) I3C->Acid DIM 3,3'-Diindolylmethane (DIM) (Dimer) I3C->DIM Dimerization Reactive_Intermediate Reactive Electrophilic Intermediate Acid->Reactive_Intermediate Catalysis Reactive_Intermediate->I3C + I3C Reactive_Intermediate->DIM + DIM Other Other Oligomers (e.g., Tetramers, ICZ) Reactive_Intermediate->Other + Other Indoles Target This compound (Linear Trimer) DIM->Target Trimerization Cyclic_Trimer Cyclic Trimer (CTI)

Figure 1. Simplified reaction pathway for the acid-catalyzed oligomerization of Indole-3-Carbinol (I3C).

This guide will be updated with specific quantitative data and detailed experimental protocols for this compound as soon as the information becomes available in the public domain. Researchers seeking this specific data are advised to consult the original 1992 publication by Grose and Bjeldanes directly.

References

The Biological Frontier of 2,3-Bis(3-indolylmethyl)indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among these, derivatives of 2,3-bis(3-indolylmethyl)indole are emerging as a class of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of the biological activities of these complex indole structures and their close analogs. It consolidates available quantitative data on their cytotoxic and antiproliferative effects, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel indole-based therapeutics.

Introduction

Indole and its derivatives have long been a focal point of drug discovery due to their presence in a vast array of natural products and their ability to interact with a wide range of biological targets.[1][2] The construction of molecules containing multiple indole moieties, such as bis(indolyl)methanes and related structures, has yielded compounds with potent and diverse biological activities, including anticancer, antibacterial, and antiviral properties.[3]

The specific scaffold of this compound represents a unique arrangement of three indole units. While extensive research is available for the broader class of bis(indolyl)methanes, detailed studies on this precise isomeric structure are less common. However, significant insights can be gleaned from structurally similar compounds, such as 2-(indol-3-ylmethyl)-3,3'-diindolylmethane (LTr-1), a natural product derived from the dietary supplement indole-3-carbinol (B1674136) (I3C).[4][5] This guide will present data on these closely related analogs to infer the potential biological activities of the target scaffold.

Synthesis of Bis(indolyl)indole Scaffolds

The synthesis of bis(indolyl)methane derivatives is typically achieved through the electrophilic substitution of indoles with aldehydes or ketones, often under acidic conditions.[6] For the specific synthesis of this compound, a plausible synthetic route would involve the reaction of indole with an appropriate electrophilic precursor at both the 2 and 3 positions. A conceptual synthetic workflow is presented below.

G cluster_start Starting Materials cluster_reaction1 Step 1: Grignard Reaction cluster_reaction2 Step 2: Nucleophilic Attack cluster_reaction3 Step 3: Second Alkylation cluster_product Final Product Indole Indole Grignard Formation of Indol-3-ylmethyl Grignard Reagent Indole->Grignard Indole3Aldehyde Indole-3-carboxaldehyde Indole3Aldehyde->Grignard Reaction2 Reaction with 2-substituted Indole Grignard->Reaction2 Reaction3 Reaction with Indol-3-ylmethyl halide Reaction2->Reaction3 FinalProduct This compound Reaction3->FinalProduct G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with indole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I G GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Indole Indole Derivatives Indole->PI3K inhibit Indole->Akt inhibit

References

A Technical Guide to Polycyclic Indole Alkaloids: Synthesis, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polycyclic indole (B1671886) alkaloids are a large and structurally diverse class of natural products that have been a rich source of inspiration for medicinal chemistry and drug discovery.[1][2] Found in a wide array of organisms, from plants and fungi to marine invertebrates, these complex molecules exhibit a remarkable range of biological activities.[3][4] Their intricate architectures, often featuring multiple stereocenters and unique ring systems, present significant challenges and opportunities for synthetic chemists.[5][6] This technical guide provides an in-depth review of the core aspects of polycyclic indole alkaloids, with a focus on their synthesis, biological evaluation, and the experimental methodologies that underpin their study.

Indole alkaloids are characterized by the presence of an indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring.[1] The "polycyclic" designation refers to the additional rings that are fused to or built upon this core, creating the complex and varied scaffolds observed in nature.[7] These alkaloids are broadly distributed in plant families such as Apocynaceae, Loganiaceae, and Rubiaceae.[1] Prominent examples include the anti-cancer agents vincristine (B1662923) and vinblastine (B1199706) from Catharanthus roseus, the antihypertensive drug reserpine (B192253) from Rauwolfia serpentina, and the potent kinase inhibitor staurosporine (B1682477) from actinobacteria.[1][8] Marine organisms have also emerged as a prolific source of novel polycyclic indole alkaloids with unique structural features and potent bioactivities.[3][4]

The therapeutic potential of these compounds is vast, with demonstrated activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[8][9] This has fueled extensive research into their mechanisms of action, with many polycyclic indole alkaloids found to interact with fundamental cellular processes, such as microtubule dynamics and protein kinase signaling pathways.[10]

This guide will delve into the key synthetic strategies employed to construct these complex molecules, summarize their biological activities with a focus on quantitative data, and provide detailed experimental protocols for their synthesis, isolation, and biological evaluation. Furthermore, key signaling pathways and experimental workflows will be visualized to provide a clear and comprehensive overview of this important class of natural products.

Data Presentation: Biological Activities of Polycyclic Indole Alkaloids

The following tables summarize the cytotoxic activities of a selection of polycyclic indole alkaloids against various cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of Bisindole Alkaloids from Alstonia macrophylla [11]

CompoundMOR-P (Adenocarcinoma) IC50 (µM)COR-L23 (Large Cell Carcinoma) IC50 (µM)StMI11a (Melanoma) IC50 (µM)Caki-2 (Renal Cell Carcinoma) IC50 (µM)MCF7 (Breast Adenocarcinoma) IC50 (µM)LS174T (Colon Adenocarcinoma) IC50 (µM)
O-acetylmacralstonine2-102-102-102-102-102-10
Villalstonine2-102-102-102-102-102-10
Macrocarpamine2-102-102-102-102-102-10

Table 2: Cytotoxicity of Vinca Alkaloids [3]

CompoundMCF-7 (Breast Cancer) IC50 (nM)A549 (Lung Cancer) IC50 (nM)K562 (Leukemia) IC50 (nM)HCT116 (Colon Cancer) IC50 (nM)
NVA-1 (Hypothetical New Vinca Alkaloid)15.221.58.918.3
Vinblastine10.816.45.112.7
Vincristine12.519.14.614.9

Table 3: Cytotoxicity of Staurosporine and Derivatives [5]

CompoundHCT-116 (Colon Cancer) IC50 (µM)
Streptomholyrine A0.012 - 11.67
k252d0.012 - 11.67
Staurosporine0.012 - 11.67

Table 4: Cytotoxicity of Alkaloids from Tabernaemontana officinalis [12]

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SW480 (Colon Cancer) IC50 (µM)
Taberdivarine C1.42 - 11.351.42 - 11.351.42 - 11.35
Taberdivarine D1.42 - 11.351.42 - 11.351.42 - 11.35
Taberdivarine E1.42 - 11.351.42 - 11.351.42 - 11.35
Taberdivarine F1.42 - 11.351.42 - 11.351.42 - 11.35

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, isolation, and biological evaluation of polycyclic indole alkaloids.

Synthesis Protocols

1. Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis [8]

This protocol describes a general procedure for the synthesis of tetrahydro-β-carbolines, a common core structure in many polycyclic indole alkaloids.

  • Reactants: Tryptamine (B22526) derivative (1.0 equiv.), aldehyde or activated ketone (1.1 equiv.).

  • Solvent/Catalyst: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

  • Procedure:

    • To a solution of the tryptamine derivative in HFIP, add the aldehyde or activated ketone.

    • Reflux the reaction mixture for the appropriate time (typically 8-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the HFIP solvent by distillation under reduced pressure. The crude product is often pure enough for subsequent transformations.

    • If further purification is required, the residue can be purified by flash column chromatography on silica (B1680970) gel.

2. Ugi Multicomponent Reaction for the Synthesis of α-Aminoacyl Amide Derivatives [4][13]

The Ugi reaction is a powerful tool for the rapid assembly of complex molecules from simple starting materials.

  • Reactants: Aldehyde or ketone (1.0 equiv.), amine (1.0 equiv.), carboxylic acid (1.0 equiv.), isocyanide (1.0 equiv.).

  • Solvent: Methanol (MeOH) or other polar aprotic solvents like dimethylformamide (DMF).

  • Procedure:

    • To a solution of the aldehyde or ketone in methanol, successively add the amine, carboxylic acid, and isocyanide at room temperature.

    • The reaction is typically exothermic and proceeds to completion within minutes to a few hours. Monitor the reaction by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Isolation Protocol

1. Extraction of Indole Alkaloids from Catharanthus roseus Leaves [14][15]

This protocol outlines a simplified procedure for the extraction of indole alkaloids from plant material.

  • Plant Material: Dried and powdered leaves of Catharanthus roseus.

  • Extraction Solvent: Aqueous acidic solution (e.g., 0.1 M HCl).

  • Precipitating Agent: Alkaline solution of embonic acid.

  • Procedure:

    • Extract the powdered leaves with the aqueous acidic solution at room temperature with stirring.

    • Filter the extract to remove solid plant material.

    • To the acidic extract, add an alkaline solution of embonic acid to precipitate the alkaloids as embonate complexes.

    • Collect the precipitate by filtration or centrifugation. This precipitate, enriched in catharanthine (B190766) and vindoline, can be used for further purification or semi-synthetic modifications.

Biological Evaluation Protocols

1. Sulforhodamine B (SRB) Assay for Cytotoxicity Screening [16][17][18]

The SRB assay is a colorimetric method for determining cell viability based on the measurement of cellular protein content.

  • Materials: 96-well microtiter plates, trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

    • Staining: Remove the TCA and wash the plates with water. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

    • Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

    • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

2. MTT Assay for Cytotoxicity [3]

The MTT assay is another common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.

    • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Mandatory Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Alkaloids Polycyclic Indole Alkaloids (e.g., Staurosporine derivatives) Alkaloids->PI3K Inhibit Alkaloids->Akt Inhibit Alkaloids->mTORC1 Inhibit

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by polycyclic indole alkaloids.

Experimental Workflow

Isolation_Workflow start Plant Material (e.g., Catharanthus roseus leaves) drying Drying and Grinding start->drying extraction Acidic Aqueous Extraction (e.g., 0.1 M HCl) drying->extraction filtration1 Filtration extraction->filtration1 crude_extract Crude Acidic Extract filtration1->crude_extract precipitation Precipitation with Alkaline Embonic Acid crude_extract->precipitation centrifugation Centrifugation/ Filtration precipitation->centrifugation alkaloid_complex Crude Alkaloid-Embonate Complex centrifugation->alkaloid_complex purification Chromatographic Purification (e.g., CPC, HPLC) alkaloid_complex->purification fractions Isolated Fractions purification->fractions analysis Structure Elucidation (NMR, MS, etc.) fractions->analysis pure_compound Pure Polycyclic Indole Alkaloid analysis->pure_compound bioassay Biological Assays (e.g., Cytotoxicity) pure_compound->bioassay end Data Analysis bioassay->end

Caption: General workflow for the isolation and characterization of polycyclic indole alkaloids.

Logical Relationship

Synthetic_Strategy start Simple Precursors (Amine, Aldehyde, Carboxylic Acid, Isocyanide) ugireaction Ugi Multicomponent Reaction start->ugireaction ugi_product α-Aminoacyl Amide Intermediate ugireaction->ugi_product ps_reaction Pictet-Spengler Reaction ugi_product->ps_reaction thbc_core Tetrahydro-β-carboline Scaffold ps_reaction->thbc_core further_steps Further Cyclizations & Modifications thbc_core->further_steps final_product Complex Polycyclic Indole Alkaloid further_steps->final_product

Caption: Convergent synthesis of polycyclic indole alkaloids using Ugi and Pictet-Spengler reactions.

References

Quantum Chemical Calculations for 2,3-Bis(3-indolylmethyl)indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(3-indolylmethyl)indole, a member of the trisindoline alkaloid family, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Understanding the three-dimensional structure, electronic properties, and reactivity of these molecules is crucial for designing novel therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful in-silico approach to elucidate these properties at the atomic level.[2][3] This technical guide outlines the theoretical background and practical workflow for performing quantum chemical calculations on this compound, enabling researchers to predict its physicochemical properties and guide further experimental work.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible results. The following sections detail the typical steps and considerations for setting up and running quantum chemical calculations for indole (B1671886) derivatives.

Molecular Structure and Initial Geometry

The first step involves obtaining the 3D structure of this compound. This can be achieved by building the molecule using molecular modeling software (e.g., GaussView, Avogadro) or by obtaining coordinates from crystallographic data if available. The chemical structure and atom numbering scheme are presented below.

Caption: Molecular structure of this compound.

Geometry Optimization

The initial molecular geometry is a high-energy conformation. Geometry optimization is performed to find the minimum energy structure on the potential energy surface. DFT is a widely used method for this purpose.

Protocol for Geometry Optimization:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

  • Method: Select a suitable density functional. The B3LYP functional is a popular choice for organic molecules, offering a good balance between accuracy and computational cost.[3] For systems where dispersion interactions are important, dispersion-corrected functionals like PBE0-D3BJ are recommended.[2]

  • Basis Set: A basis set describes the atomic orbitals used in the calculation. The 6-31G++(d,p) basis set is a good starting point for molecules of this size.[3] For higher accuracy, larger basis sets like def2-TZVP can be employed.[2]

  • Solvent Model: To simulate the effect of a solvent, a continuum solvent model like the Polarizable Continuum Model (PCM) can be used. The choice of solvent should reflect the experimental conditions.

  • Convergence Criteria: Use the default convergence criteria of the software, or tighten them for higher accuracy.

  • Frequency Calculation: After optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).[2]

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis mol_structure Build Initial 3D Structure method_selection Select Functional & Basis Set mol_structure->method_selection solvent_model Define Solvent Model (Optional) method_selection->solvent_model geom_opt Geometry Optimization solvent_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop verify_minimum Verify True Minimum freq_calc->verify_minimum spectral_pred Predict Spectra (IR, NMR, UV-Vis) freq_calc->spectral_pred analyze_electronic Analyze Electronic Properties electronic_prop->analyze_electronic analyze_geom Analyze Optimized Geometry verify_minimum->analyze_geom Calculated_Properties Calculated Properties Optimized Geometry Electronic Properties (HOMO, LUMO) Vibrational Frequencies Spectroscopic Data (NMR, UV-Vis) Reactivity Descriptors (MEP) Experimental_Observables Experimental Observables X-ray Crystal Structure Redox Potentials, Reactivity IR/Raman Spectra NMR/UV-Vis Spectra Reaction Mechanisms Calculated_Properties:f1->Experimental_Observables:f1 Comparison Calculated_Properties:f2->Experimental_Observables:f2 Correlation Calculated_Properties:f3->Experimental_Observables:f3 Assignment Calculated_Properties:f4->Experimental_Observables:f4 Prediction Calculated_Properties:f5->Experimental_Observables:f5 Insight

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,3-Bis(3-indolylmethyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(3-indolylmethyl)indole, a complex tris-indole structure, presents a fascinating scaffold for chemical modification. Its electron-rich indole (B1671886) nuclei make it highly susceptible to electrophilic substitution reactions, offering a versatile platform for the synthesis of novel derivatives with potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the principal electrophilic substitution reactions applicable to this molecule, including detailed experimental protocols, quantitative data, and mechanistic diagrams. Given the limited direct literature on this compound, the methodologies and data presented are based on established protocols for closely related bis(indolyl)methanes and other substituted indoles, providing a robust predictive framework for its reactivity.

Predicted Reactivity and Regioselectivity

The indole nucleus is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic. In this compound, the C3 positions of the two outer indole rings are occupied by the methylene (B1212753) bridges. The central indole ring has its C2 and C3 positions substituted. Therefore, electrophilic attack is predicted to occur at the C3' and C3'' positions of the terminal indole rings. Secondary substitution may occur at other available positions on the indole rings, such as C5 or C7, depending on the reaction conditions and the nature of the electrophile. The N-H protons of the indole rings can also undergo substitution under certain conditions.

Key Electrophilic Substitution Reactions

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto an electron-rich aromatic ring. For this compound, this reaction is expected to yield mono- or di-formylated products at the C3' and C3'' positions.

Reaction Scheme:

G start This compound reagents POCl3, DMF start->reagents product Formylated Product(s) reagents->product G start This compound reagents Me4NNO3, (CF3CO)2O start->reagents product Nitrated Product(s) reagents->product G start This compound reagents NCS, NBS, or I2 start->reagents product Halogenated Product(s) reagents->product G start This compound reagents CH2O, R2NH start->reagents product Mannich Base Product(s) reagents->product G start N-Protected this compound reagents RCOCl, AlCl3 start->reagents product Acylated Product(s) reagents->product

The Therapeutic Potential of Bis-indole Alkaloids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant therapeutic properties.[1][2] Bis-indole alkaloids, characterized by the presence of two indole moieties, represent a structurally diverse and biologically potent class of these compounds.[3] Often isolated from natural sources like plants, marine organisms (sponges, tunicates), and microorganisms, these dimeric structures frequently exhibit enhanced biological activity compared to their monomeric counterparts.[2][3][4] This enhanced potency has made them intriguing targets for synthesis and drug development.[2] Clinically approved drugs such as the anticancer agents vinblastine (B1199706) and vincristine (B1662923) underscore the therapeutic success of this alkaloid class.[3][5] This technical guide provides an in-depth overview of the major therapeutic applications of bis-indole alkaloids, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Applications

Bis-indole alkaloids are a significant source of anticancer agents, with several compounds already in clinical use and many more under investigation.[3][5] Their mechanisms of action are diverse, targeting fundamental cellular processes like cell division, signal transduction, and programmed cell death.[5][6]

Mechanism of Action: Microtubule Disruption

A primary anticancer mechanism for many bis-indole alkaloids, most notably the Vinca (B1221190) alkaloids (vinblastine, vincristine), is the disruption of microtubule dynamics.[3][7] Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division.[8]

  • Inhibition of Tubulin Polymerization: Vinca alkaloids bind to β-tubulin subunits, preventing their polymerization into microtubules.[7][8] This action leads to the depolymerization of existing microtubules and the destruction of the mitotic spindle.[7]

  • Cell Cycle Arrest: The disruption of the mitotic spindle triggers a cell cycle checkpoint, causing cells to arrest in the M-phase (metaphase).[7][9]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to the activation of apoptotic pathways and programmed cell death.[7]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequence AlphaTubulin α-Tubulin Dimer αβ-Tubulin Dimer AlphaTubulin->Dimer BetaTubulin β-Tubulin BetaTubulin->Dimer Protofilament Protofilament Dimer->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Microtubule->Protofilament Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle M_Phase M-Phase Arrest Apoptosis Apoptosis M_Phase->Apoptosis Vinca_Alkaloid Bis-indole Alkaloid (e.g., Vincristine) Vinca_Alkaloid->BetaTubulin Binds to Vinca_Alkaloid->Protofilament Inhibits Polymerization Vinca_Alkaloid->Spindle Disrupts

Caption: Inhibition of tubulin polymerization by Vinca alkaloids.[8]
Mechanism of Action: Modulation of Signaling Pathways

Bis-indole alkaloids can modulate various intracellular signaling pathways that are often deregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[10][11]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.[12][13] Some indole compounds, like 3,3'-diindolylmethane (B526164) (DIM), have been shown to inhibit the activation of PI3K and Akt, leading to downstream inhibition of mTOR and reduced cell proliferation.[12]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a role in cell proliferation and apoptosis.[10] Certain indole alkaloids can induce apoptosis in cancer cells by modulating MAPK signaling, for instance, by activating the p38 MAPK pathway.[10]

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in many cancers.[5][11] Some alkaloids have been shown to suppress tumor growth by downregulating key components of this pathway, such as β-catenin.[6]

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Wnt Wnt/β-catenin Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation1 Cell Growth & Proliferation mTOR->Proliferation1 Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation ERK->Proliferation2 Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC/Axin/GSK3β) Frizzled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription BisIndole Bis-indole Alkaloids BisIndole->Akt Inhibit BisIndole->ERK Inhibit BisIndole->BetaCatenin Inhibit

Caption: Overview of key oncogenic signaling pathways targeted by bis-indole alkaloids.[10][11][12]
Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of bis-indole alkaloids have been quantified against numerous cancer cell lines.

Compound/DerivativeCancer Cell LineAssayResult (IC₅₀)Reference
SpondomineK562 (Leukemia)Cytotoxicity2.2 µmol L⁻¹[1]
Bisindole 163Colon, Breast, CervicalAnticancerGood activity[1]
Bis(indolyl) oxime 31cEL4 (Lymphoma)Cytotoxicity3.23 µM[1]
Bis-indolylpyridinedicarbonitriles 8cHCT-116 (Colon)Cytotoxicity2.6-8.8 µM[14]
DeoxytopsentinVariousCytotoxicity1.1 - >20 µg/ml[9]
Hamacanthin AVariousCytotoxicity1.1 - >20 µg/ml[9]
Indole-based Fibrates-HypolipidemicPotent activity[15]

Antimicrobial Applications

Bis-indole alkaloids have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][16] This makes them a promising source for the development of new antibiotics, especially in the face of rising antimicrobial resistance.

Mechanism of Action

A key antimicrobial mechanism for some bis-indole alkaloids is the disruption of the bacterial cell membrane.[1] This rapid action leads to permeabilization of the membrane, loss of cellular integrity, and ultimately, cell death.[1] Some compounds, such as Lynamicins A-E, exhibit broad-spectrum antibiotic activity.[16] Others, like those isolated from the sponge Spongosorites calcicola, have been shown to be bactericidal against methicillin-resistant Staphylococcus aureus (MRSA).[1] Furthermore, some bis-indoles act synergistically with conventional antibiotics, potentially restoring their efficacy against resistant strains.[1]

Quantitative Data on Antimicrobial Activity

The potency of antimicrobial bis-indoles is typically determined by their Minimum Inhibitory Concentration (MIC).

Compound/DerivativeMicroorganismResult (MIC / Inhibition)Reference
Compound 65Staphylococcus aureus40 µg mL⁻¹[1]
Bisindole 67MRSA (S. aureus CH 10850)Not specified, but greater activity than natural alkaloid 66[1]
Bisindoles 83a-83dS. aureus, MRSA, VRE0.5–2 µg mL⁻¹[1]
DeoxytopsentinMRSA< 12.5 µg/ml[9]
Hamacanthin AMRSA< 12.5 µg/ml[9]
Hamacanthin AMedically important fungiPotent inhibitory activity[9]
Bisindole-based triazines 97a-97eE. coli35-38% inhibition[1]

Anti-inflammatory and Antioxidant Applications

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Several bis-indole alkaloids have shown potential in mitigating these processes.[17][18][19]

Mechanism of Action

The anti-inflammatory effects of bis-indoles are demonstrated in models such as carrageenan-induced paw edema.[19] The bis-indole alkaloid Indigo, for instance, has been shown to exert its effects by:

  • Reducing Oxidative Stress: Decreasing levels of reactive oxygen species (H₂O₂) and markers of lipid peroxidation (4-HNE).[17]

  • Suppressing Inflammatory Mediators: Reducing levels of pro-inflammatory cytokines like TNF-α and the transcription factor NF-κB.[17]

  • Modulating Signaling Pathways: Upregulating the SIRT1/PGC-1α pathway, which is involved in mitochondrial biogenesis and cellular stress response.[17]

Quantitative Data on Anti-inflammatory Activity
Compound/DerivativeAssayResultReference
Bis(indolyl)methanes 3c & 3dCarrageenan-induced paw edema52.9% & 51.7% inhibition of edema, respectively[19]
Bis(indolyl)methanes 3c & 3dAcetic acid-induced writhing (Analgesic)414.0% & 310.5% activity, respectively[19]

Neuroprotective Applications

Neurodegenerative conditions like Parkinson's disease involve processes such as oxidative stress and α-synuclein misfolding.[20] Indole and β-carboline alkaloids have emerged as promising neuroprotective agents.[20] Their mechanisms involve combating oxidative stress and inhibiting enzymes like monoamine oxidase B (MAO-B), which is involved in the catalytic oxidation of dopamine (B1211576) that can lead to mitochondrial damage.[20] While research is ongoing, these alkaloids represent a promising therapeutic avenue for neurodegenerative diseases.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments cited in the evaluation of bis-indole alkaloids.

General Workflow for Natural Product Drug Discovery

The path from a natural source to a potential drug candidate follows a multi-step process of extraction, isolation, and bioactivity screening.[3][4][21]

Drug_Discovery_Workflow Source 1. Natural Source Collection (e.g., Marine Sponge, Plant) Extraction 2. Crude Extraction Source->Extraction Fractionation 3. Bioassay-Guided Fractionation (e.g., Chromatography) Extraction->Fractionation Isolation 4. Isolation & Purification of Active Compounds Fractionation->Isolation Structure 5. Structural Elucidation (NMR, Mass Spectrometry) Isolation->Structure Screening 6. In Vitro Bioactivity Screening (Cytotoxicity, Antimicrobial, etc.) Isolation->Screening Lead 7. Lead Compound Identification Screening->Lead Optimization 8. Lead Optimization (Medicinal Chemistry) Lead->Optimization Preclinical 9. Preclinical Studies (In Vivo Models) Optimization->Preclinical Clinical 10. Clinical Trials Preclinical->Clinical

Caption: A typical workflow for drug discovery from natural products.[3][4][21]
In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the bis-indole alkaloid (and a vehicle control, e.g., <1% DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).[14]

  • Cell Culture and Treatment: Culture cells and treat with the test compound for the desired time.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells by adding cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 1 hour.[14]

  • Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of RNA).[14]

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell.

  • Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. A sub-G1 peak indicates apoptotic cells with fragmented DNA.[14]

Apoptosis Detection by Western Blot

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[22]

  • Protein Extraction: Treat cells with the bis-indole alkaloid, then lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2).[22]

  • Secondary Antibody & Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the intensity of the bands. An increase in the cleaved (active) forms of caspases or an increased Bax/Bcl-2 ratio is indicative of apoptosis induction.[23]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[6][17][24]

  • Compound Preparation: Prepare a stock solution of the bis-indole alkaloid and perform serial two-fold dilutions in a 96-well microtiter plate using sterile growth broth (e.g., Mueller-Hinton broth).[24]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) to a concentration of ~5 x 10⁵ CFU/mL.[6]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

  • Reading Results: After incubation, examine the wells for visible turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]

In Vivo Anticancer Efficacy: Xenograft Mouse Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anticancer drugs.[19][25][26]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[25]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of the mice.[19]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the bis-indole alkaloid via a relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule and dosage. The control group receives the vehicle.

  • Monitoring: Monitor animal health and measure tumor volume (e.g., with calipers) regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals. Excise the tumors, weigh them, and perform further analysis (e.g., histology, Western blot) to assess the drug's effect on tumor tissue.[27]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model to screen for acute anti-inflammatory activity.[18][28][29]

  • Animal Model: Typically uses rats or mice.

  • Compound Administration: Administer the test compound (bis-indole alkaloid), a positive control (e.g., indomethacin), or a vehicle control to the animals, usually via oral or intraperitoneal routes.[29]

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar tissue of one hind paw of each animal.[29][30]

  • Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at several time points afterward (e.g., every hour for up to 5 hours).[29]

  • Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

References

Methodological & Application

Synthesis Protocol for 2,3-Bis(3-indolylmethyl)indole (Symmetrical Triindolylmethane)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of 2,3-Bis(3-indolylmethyl)indole, a symmetrical triindolylmethane. Triindolylmethanes (TIMs) are of significant interest in medicinal chemistry and materials science due to their potential biological activities and applications as dye materials and bulky phosphine (B1218219) ligands. The described method utilizes a mild and efficient iodine-catalyzed reaction of indole (B1671886) with triethyl orthoformate at room temperature, offering good to high yields. This protocol is intended for researchers and scientists in organic synthesis and drug development.

Experimental Protocol

This protocol outlines the synthesis of symmetrical triindolylmethanes via an iodine-catalyzed reaction.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantitySupplier
IndoleC₈H₇N117.151.0 mmolSigma-Aldrich
Triethyl orthoformateHC(OC₂H₅)₃148.200.33 mmolSigma-Aldrich
IodineI₂253.810.05 mmolSigma-Aldrich
Acetonitrile (B52724) (CH₃CN)C₂H₃N41.052 mLFisher Scientific
n-HexaneC₆H₁₄86.18As neededFisher Scientific
Ethyl Acetate (B1210297) (EtOAc)C₄H₈O₂88.11As neededFisher Scientific

Procedure:

  • To a mixture of indole (1.0 mmol) and triethyl orthoformate (0.33 mmol) in acetonitrile (2 mL) in a round-bottom flask, add iodine (0.05 mmol, 13 mg) at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by column chromatography on silica (B1680970) gel.

  • Elute the column with a mixture of n-hexane and ethyl acetate (8:2 v/v) to isolate the pure this compound.

Quantitative Data Summary:

Reactant/ReagentMoles (mmol)Mass/Volume
Indole1.0117.15 mg
Triethyl orthoformate0.3348.91 mg (0.055 mL)
Iodine0.0512.69 mg
Acetonitrile-2.0 mL

Note: Yields for this specific reaction were reported to be in the good to high range in the literature, though a specific percentage for this exact compound was not provided in the initial search results.

Reaction Workflow

SynthesisWorkflow Reactants Indole + Triethyl orthoformate ReactionMixture Reaction Mixture Reactants->ReactionMixture Solvent Acetonitrile Solvent->ReactionMixture Catalyst Iodine Catalyst->ReactionMixture Stirring Stir at Room Temp. ReactionMixture->Stirring TLC Monitor by TLC Stirring->TLC Evaporation Solvent Evaporation TLC->Evaporation Reaction Complete Purification Column Chromatography (n-Hexane:EtOAc 8:2) Evaporation->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Reaction Mechanism

While the exact mechanism for this transformation is not definitively stated in the initial search results, a plausible pathway involves the activation of triethyl orthoformate by iodine, which acts as a mild Lewis acid.[1] This is followed by sequential nucleophilic attack by two indole molecules and subsequent elimination to form the triindolylmethane product.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Iodine is corrosive and can cause stains; handle with care.

  • Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: 2,3-Bis(3-indolylmethyl)indole as a Fluorescent Sensor for Cations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole-based compounds have emerged as a significant class of fluorescent chemosensors due to their robust photophysical properties, including strong fluorescence and tunable electronic characteristics.[1] The indole (B1671886) scaffold's nitrogen atom and π-electron-rich system are adept at coordinating with a variety of metal ions, often leading to discernible changes in their spectroscopic profiles.[1] Bis(indolyl)methanes (BIMs), in particular, are a noteworthy subclass. Their derivatives have demonstrated the ability to selectively detect various cations and anions through mechanisms such as fluorescence quenching or enhancement, as well as colorimetric changes.[2][3][4] This document provides detailed application notes and protocols for the utilization of 2,3-Bis(3-indolylmethyl)indole as a potential fluorescent sensor for the detection and quantification of cations. The protocols outlined below are based on established methodologies for structurally similar bis(indolyl)methane derivatives and provide a comprehensive framework for researchers.

Principle of Operation

The sensing mechanism of this compound is predicated on the interaction between the cation and the indole moieties of the sensor molecule. Upon binding of a cation, several photophysical processes can occur, leading to a change in the fluorescence signal. The primary proposed mechanisms include:

  • Photoinduced Electron Transfer (PET): In the free sensor, a PET process may quench the fluorescence. Upon cation binding, this process can be inhibited, leading to a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): Coordination with a cation can alter the electron density within the molecule, modifying the ICT character and causing a shift in the emission wavelength and/or intensity.[3]

  • Fluorescence Quenching: Conversely, binding to certain heavy metal or transition metal cations can induce fluorescence quenching through energy or electron transfer processes.[2]

The specific response (enhancement, quenching, or ratiometric shift) is dependent on the nature of the target cation and the solvent system employed.

Quantitative Data Summary

While specific quantitative data for the parent this compound is not extensively documented in the provided search results, the following tables summarize the performance of structurally related bis(indolyl)methane derivatives as fluorescent cation sensors. This data provides a benchmark for the expected performance.

Table 1: Cation Selectivity of Arylfuryl-bis(indolyl)methane Derivatives [2]

CationObserved ResponseSolvent System
Hg²⁺Selective color change (colorless to purple) and fluorescence quenchingCH₃CN/H₂O (7:3)
Other Transition MetalsNo significant responseCH₃CN/H₂O (7:3)

Table 2: Photophysical Properties of Arylfuryl-bis(indolyl)methanes [2]

CompoundSubstituent on Furan RingFluorescence Quantum Yield (ΦF)
2a Hydrogen0.21
2b Methoxy0.58
2c Bromine0.01
2d Nitro0.001

Note: Quantum yields were determined using quinine (B1679958) sulfate (B86663) as a standard.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Sensor Stock Solution (1 mM):

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in a suitable organic solvent (e.g., HPLC-grade Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO)) to a final concentration of 1 mM.

    • Store the stock solution in a dark, airtight container at 4°C.

  • Cation Stock Solutions (10 mM):

    • Prepare 10 mM stock solutions of the nitrate (B79036) or perchlorate (B79767) salts of the cations to be tested (e.g., Hg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.) in deionized water or the same solvent as the sensor.

    • Ensure the salts are fully dissolved.

  • Working Solutions:

    • Prepare fresh working solutions of the sensor and cations by diluting the stock solutions with the chosen experimental buffer or solvent system (e.g., CH₃CN/H₂O, 7:3 v/v).

Protocol 2: Fluorescence Titration for Cation Detection
  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength (λex) to the maximum absorption wavelength of this compound. This should be determined by running a UV-Vis absorption spectrum of the sensor solution beforehand.

    • Set the emission wavelength range to encompass the expected fluorescence spectrum (e.g., 350-600 nm).

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).

  • Measurement:

    • Pipette 2 mL of the sensor working solution (e.g., 10 µM) into a 10 mm path length quartz cuvette.

    • Record the initial fluorescence spectrum of the sensor solution alone.

    • Sequentially add small aliquots of the cation working solution (e.g., 1-10 µL of a 1 mM solution) to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 1-2 minutes).

    • Record the fluorescence emission spectrum after each addition.[2]

    • Continue the additions until the fluorescence intensity reaches a plateau or no further significant change is observed.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added cation.

    • From this titration curve, the limit of detection (LOD) and the binding constant (Ka) can be calculated using appropriate models (e.g., Benesi-Hildebrand equation).

Protocol 3: Cation Selectivity Study
  • Preparation:

    • Prepare a series of cuvettes, each containing 2 mL of the sensor working solution (e.g., 10 µM).

    • Prepare working solutions of a range of different cations (e.g., Hg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Pb²⁺, Cd²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) at a concentration significantly higher than the sensor (e.g., 10 equivalents).

  • Measurement:

    • To each cuvette (except for a blank), add the same concentration of a different cation.

    • Incubate the solutions for a set period (e.g., 5 minutes).

    • Measure the fluorescence spectrum of each solution.

    • Plot the fluorescence intensity at the emission maximum for each cation to create a selectivity bar chart.

  • Competitive Experiment:

    • To a cuvette containing the sensor and the primary target cation (at a concentration that gives a significant response), add an equivalent concentration of a potentially interfering cation.

    • Record the fluorescence spectrum and compare it to the spectrum of the sensor with only the primary cation. This will determine if other cations interfere with the detection.

Protocol 4: Determination of Binding Stoichiometry (Job's Plot)
  • Preparation:

    • Prepare a series of solutions with a constant total concentration of the sensor and the target cation, but with varying molar fractions of the cation. For example, if the total concentration is 20 µM, prepare solutions where the mole fraction of the cation (Xcation) ranges from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0).

    • The concentration of the sensor will be (1 - Xcation) * 20 µM, and the concentration of the cation will be Xcation * 20 µM.

  • Measurement:

    • Record the fluorescence intensity of each solution at the emission maximum.

  • Analysis:

    • Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction of the cation (Xcation).

    • The mole fraction at which the maximum change in fluorescence occurs indicates the stoichiometry of the complex. For example, a maximum at Xcation = 0.5 suggests a 1:1 binding stoichiometry.[2]

Visualizations

Signaling_Pathway cluster_free Free Sensor cluster_bound Cation-Bound Sensor FreeSensor This compound (Fluorescence Quenched) BoundSensor Sensor-Cation Complex (Fluorescence Enhanced) FreeSensor->BoundSensor + Cation Emission_Quenched Low/No Emission FreeSensor->Emission_Quenched Quenching (e.g., PET) BoundSensor->FreeSensor - Cation (Reversible) Emission_Enhanced Strong Emission (λem) BoundSensor->Emission_Enhanced Inhibition of Quenching Cation Target Cation Cation->BoundSensor Excitation Excitation Light (λex) Excitation->FreeSensor Absorption Excitation->BoundSensor Absorption Experimental_Workflow A Prepare Sensor and Cation Stock Solutions B Perform Serial Dilutions to Working Concentrations A->B C Add Sensor Solution to Cuvette B->C D Record Initial Fluorescence Spectrum (Blank) C->D E Titrate with Cation Solution D->E F Record Spectrum After Each Addition E->F Repeat G Analyze Data: - Plot Intensity vs. [Cation] - Calculate LOD, Ka F->G Selectivity_Logic Start Prepare Multiple Samples of Sensor Solution AddCations Add Different Cations (1 per sample, same concentration) Start->AddCations Measure Measure Fluorescence Intensity of Each Sample AddCations->Measure Compare Compare Fluorescence Response Measure->Compare Selective High Response for Target Cation, Low Response for Others Compare->Selective Is response unique? NonSelective Similar High Response for Multiple Cations Compare->NonSelective Is response general?

References

Application of 2,3-Bis(3-indolylmethyl)indole in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(3-indolylmethyl)indole is a member of the bis-indole family of compounds, which are structurally related to naturally occurring indole (B1671886) derivatives found in cruciferous vegetables. Its close analogues, such as indole-3-carbinol (B1674136) (I3C) and its dimeric product 3,3'-diindolylmethane (B526164) (DIM), have been extensively studied for their anti-cancer properties. While direct studies on this compound are limited, research on structurally similar indole trimers, such as 2-(indol-3-ylmethyl)-3,3'-diindolylmethane (LTr-1), provides significant insights into its potential as an anticancer agent. These compounds have demonstrated the ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines. This document provides a summary of the available data on related indole trimers and detailed protocols for evaluating the anticancer effects of this compound in cancer cell line studies.

Application Notes

Antiproliferative and Cytotoxic Activity

Indole trimers have shown significant antiproliferative and cytotoxic effects against a range of cancer cell lines. The activity is often cell-line dependent and varies with the specific substitutions on the indole rings.

Table 1: Antiproliferative Activity of Indole Trimers in Cancer Cell Lines

CompoundCancer Cell LineAssayResultsReference
2-(indol-3-ylmethyl)-3,3'-diindolylmethane (LTr-1)MCF-7 (estrogen-dependent breast cancer)Cell Proliferation Assay~60% inhibition of growth at 25 µM
2-(indol-3-ylmethyl)-3,3'-diindolylmethane (LTr-1)MDA-MB-231 (estrogen-independent breast cancer)Cell Proliferation Assay~60% inhibition of growth at 25 µM

Table 2: Cytotoxic Activity (IC50) of Trisindolal (an Indole Trimer) in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)
MelanomaMEXF 4620.50
Renal CancerRXF 4867.82
Mean IC50 across a panel of cell lines ~9.64 - 20.85 (for related derivatives)

Note: The data for trisindolal and its derivatives are presented to illustrate the potential range of activity for indole trimers.

Mechanism of Action

The anticancer effects of indole trimers are attributed to their ability to modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

  • Induction of Apoptosis: A primary mechanism of action for many indole derivatives is the induction of programmed cell death (apoptosis). This is often mediated through the intrinsic mitochondrial pathway.

  • Modulation of Bcl-2 Family Proteins: Indole compounds can alter the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax). This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating the caspase cascade.

  • Cell Cycle Arrest: Treatment with indole derivatives can lead to cell cycle arrest at various phases (e.g., G1 or G2/M), preventing cancer cells from progressing through the cell division cycle.

  • Receptor Modulation:

    • Estrogen Receptor (ER): The indole trimer LTr-1 has been shown to act as an antagonist of the estrogen receptor, which is particularly relevant in hormone-dependent cancers like ER-positive breast cancer.

    • Aryl Hydrocarbon Receptor (AhR): LTr-1 also functions as a weak agonist of the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in the metabolism of xenobiotics and cellular homeostasis.

Signaling Pathways and Experimental Workflow

anticancer_mechanism Potential Anticancer Mechanisms of this compound cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets & Pathways Indole This compound Bcl2 ↓ Bcl-2 (Anti-apoptotic) Indole->Bcl2 Bax ↑ Bax (Pro-apoptotic) Indole->Bax ER Estrogen Receptor Antagonism Indole->ER AhR Aryl Hydrocarbon Receptor Agonism Indole->AhR Apoptosis Induction of Apoptosis Proliferation Inhibition of Proliferation Apoptosis->Proliferation leads to CellCycleArrest Cell Cycle Arrest CellCycleArrest->Proliferation Bcl2->Apoptosis promotes Caspases Caspase Activation Bcl2->Caspases inhibits Bax->Apoptosis promotes Bax->Caspases activates Caspases->Apoptosis

Caption: Potential anticancer mechanisms of this compound.

experimental_workflow Experimental Workflow for Evaluating Anticancer Activity start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assays treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle protein Protein Expression Analysis (Western Blot) treatment->protein ic50 Determine IC50 Value viability->ic50 annexin Annexin V/PI Staining apoptosis->annexin caspase Caspase Activity Assay apoptosis->caspase pi_staining Propidium Iodide Staining cell_cycle->pi_staining bcl2_bax Bcl-2, Bax, etc. protein->bcl2_bax

Caption: Experimental workflow for evaluating anticancer activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells and for calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Western Blot Analysis for Bcl-2 and Bax

This protocol is for determining the expression levels of pro- and anti-apoptotic proteins.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Perform densitometric analysis to quantify the protein expression levels and determine the Bax/Bcl-2 ratio.

Conclusion

This compound, as a member of the indole trimer family, holds promise as a potential anticancer agent. Based on the activity of its close structural analogues, it is likely to exhibit antiproliferative and pro-apoptotic effects in a variety of cancer cell lines. The provided protocols offer a comprehensive framework for researchers to investigate the anticancer properties and underlying molecular mechanisms of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to establish a detailed profile of its activity in different cancer models.

Application Notes and Protocols: 2,3-Bis(3-indolylmethyl)indole and its Analogs as Building Blocks for Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of bis(indolyl)methanes (BIMs), with a focus on their application as versatile building blocks in the synthesis of complex natural products. While the specific scaffold of 2,3-bis(3-indolylmethyl)indole is not widely documented as a direct precursor, the broader class of 3,3'-bis(indolyl)methanes serves as a crucial pharmacophore and synthetic intermediate for a variety of bioactive molecules.[1][2][3] This document details synthetic protocols, quantitative data, and logical workflows for the preparation and elaboration of these valuable indole (B1671886) derivatives.

Introduction

Indole-containing compounds are of paramount importance in medicinal chemistry, forming the core structure of numerous natural products and pharmaceuticals.[4] Among these, bis(indolyl)methanes have emerged as significant targets and building blocks due to their prevalence in marine natural products and their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][3][4] Natural products such as arundine, vibrindole A, and turbomycin B feature the bis(indolyl)methane core, highlighting its significance as a privileged scaffold in nature.[1][5]

The synthetic accessibility of bis(indolyl)methanes, typically through the electrophilic substitution of indoles with aldehydes or ketones, makes them attractive starting materials for the construction of more complex molecular architectures.[3][6][7][8] This document provides detailed protocols for the synthesis of these building blocks and their subsequent application in the synthesis of natural products.

Data Presentation: Synthesis of Bioactive Bis(indolyl)methanes

The following tables summarize quantitative data from various reported syntheses of bis(indolyl)methane derivatives, including several natural products. These methods highlight the versatility of the synthetic protocols and the achievable yields.

Table 1: Synthesis of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Reaction in Water [9]

EntryAldehyde/KetoneProductYield (%)
14-Methoxybenzaldehyde3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole)87
24-Fluorobenzaldehyde3,3'-((4-Fluorophenyl)methylene)bis(1H-indole)82
34-Bromobenzaldehyde3,3'-((4-Bromophenyl)methylene)bis(1H-indole)78
44-Cyanobenzaldehyde3,3'-((4-Cyanophenyl)methylene)bis(1H-indole)75
54-Nitrobenzaldehyde3,3'-((4-Nitrophenyl)methylene)bis(1H-indole)67
6FormaldehydeArundine72
7AcetaldehydeVibrindole A65
8Indole-3-carboxaldehydeTris(1H-indol-3-yl)methane85
9Furfural3,3'-(Furan-2-ylmethylene)bis(1H-indole)79
10Cyclohexanone3,3'-(Cyclohexylmethylene)bis(1H-indole)59

Table 2: Synthesis of Bis(indolyl)methanes using NiSO₄·6H₂O as Catalyst [6]

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde3,3'-(Phenylmethylene)bis(1H-indole)1595
24-Chlorobenzaldehyde3,3'-((4-Chlorophenyl)methylene)bis(1H-indole)2092
34-Nitrobenzaldehyde3,3'-((4-Nitrophenyl)methylene)bis(1H-indole)2590
44-Methoxybenzaldehyde3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole)1594
5Cinnamaldehyde3,3'-(Prop-2-en-1-yl-1-ylidene)bis(1H-indole)3088

Table 3: Spectroscopic Data for 3,3'-((4-Nitrophenyl)methylene)bis(1H-indole) [10]

TechniqueData
IR ν (cm⁻¹) (KBr) 3455, 1637, 1506, 1456, 1414, 1341, 1101, 744
¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) 10.95 (s, 2H), 8.15 (d, J = 8.7 Hz, 2H), 7.61 (d, J = 8.7 Hz, 2H), 7.38 (d, J = 8.1 Hz, 2H), 7.30 (d, J = 7.9 Hz, 2H), 7.06 (t, J = 7.5 Hz, 2H), 6.96–6.78 (m, 4H), 6.04 (s, 1H)
¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm) 153.61, 146.26, 137.10, 129.93, 124.35, 123.87, 121.58, 119.39, 118.91, 112.07, 40.66, 40.45, 40.24, 40.03, 39.83, 39.62, 39.41
HRMS (EI) m/z calcd for C₂₃H₁₆O₂N₃ [M−H]⁻ 366.12480, found: 366.12896

Experimental Protocols

Protocol 1: Green Synthesis of Bis(indolyl)methanes using Taurine (B1682933) in Water[9]

This protocol describes a simple, environmentally friendly method for the synthesis of 3,3'-bis(indolyl)methanes.

Materials:

  • Indole (2.0 mmol)

  • Aldehyde or ketone (1.0 mmol)

  • Taurine (10 mol%)

  • Water (5 mL)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

  • Sonicator bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and indole (2.0 mmol) in water (5 mL).

  • Add taurine (10 mol%) to the mixture.

  • Place the flask in a sonicator bath and sonicate at 50 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure bis(indolyl)methane.

Protocol 2: Efficient Synthesis of Bis(indolyl)methanes using NiSO₄·6H₂O[6]

This protocol outlines a mild and efficient synthesis of bis(indolyl)methanes at room temperature.

Materials:

  • Indole (2 mmol, 0.234 g)

  • Carbonyl compound (1 mmol)

  • NiSO₄·6H₂O (0.1 mmol, 0.026 g)

  • Ethanol

  • Standard glassware for magnetic stirring and work-up

Procedure:

  • To a solution of the carbonyl compound (1 mmol) in ethanol, add indole (2 mmol, 0.234 g).

  • Add NiSO₄·6H₂O (0.1 mmol, 0.026 g) to the reaction mixture.

  • Stir the mixture magnetically at room temperature.

  • Monitor the reaction by TLC.

  • After completion of the reaction, filter the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure bis(indolyl)methane.

Visualizations

The following diagrams illustrate the general synthetic workflow for producing bis(indolyl)methane-containing natural products and a conceptual signaling pathway for their potential anticancer activity.

Synthesis_Workflow Indole Indole Reaction Electrophilic Substitution Indole->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Catalyst Catalyst (e.g., Taurine, NiSO₄) Catalyst->Reaction BIM Bis(indolyl)methane Building Block Reaction->BIM Further_Mod Further Functionalization / Cyclization BIM->Further_Mod Natural_Product Complex Natural Product (e.g., Arundine, Vibrindole A) Further_Mod->Natural_Product

Caption: General synthetic workflow for bis(indolyl)methane natural products.

Signaling_Pathway BIM Bis(indolyl)methane Derivative Target Anticancer Drug Target (e.g., Kinesin Eg5) BIM->Target Binds to Inhibition Inhibition of Motor Protein Activity Target->Inhibition Leads to Binding Allosteric Binding Cell_Cycle_Arrest Cell Cycle Arrest Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Conceptual signaling pathway for BIM-induced anticancer activity.[9]

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Bis(indolyl)methanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bis(indolyl)methanes (BIMs) are a class of compounds, found in both natural and synthetic sources, that have garnered significant interest for their diverse biological activities, including anti-inflammatory properties[1][2][3]. Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells, and is mediated by a variety of signaling molecules and pathways[4]. Chronic inflammation is implicated in numerous diseases, making the discovery of new anti-inflammatory agents a critical area of research. BIMs have been shown to modulate key inflammatory mediators, suggesting their potential as therapeutic candidates[1][5].

These application notes provide detailed protocols for the systematic evaluation of the anti-inflammatory effects of bis(indolyl)methanes using established in vitro and in vivo models. The protocols cover the assessment of nitric oxide (NO) and pro-inflammatory cytokine production, cyclooxygenase (COX) enzyme inhibition, and the widely used carrageenan-induced paw edema model.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are essential for the initial screening and mechanistic study of potential anti-inflammatory compounds. A common approach involves using immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS)[6]. LPS, a component of the outer membrane of Gram-negative bacteria, activates signaling pathways that lead to the production of key inflammatory mediators, including nitric oxide, prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6[6][7].

General Workflow for In Vitro Screening

The following diagram illustrates the typical workflow for screening bis(indolyl)methanes for anti-inflammatory activity in vitro.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis cell_culture Culture Macrophage Cells (e.g., RAW 264.7) pre_treat Pre-treat cells with BIMs or Vehicle Control cell_culture->pre_treat bim_prep Prepare Bis(indolyl)methane (BIM) Solutions bim_prep->pre_treat lps_stim Stimulate cells with LPS pre_treat->lps_stim incubate Incubate for a defined period (e.g., 24 hours) lps_stim->incubate collect_supernatant Collect Cell Supernatant incubate->collect_supernatant cell_lysate Prepare Cell Lysate incubate->cell_lysate griess_assay Nitric Oxide (NO) Measurement (Griess Assay) collect_supernatant->griess_assay elisa_assay Cytokine Measurement (TNF-α, IL-6) (ELISA) collect_supernatant->elisa_assay cox_assay COX-2 Expression/Activity (Western Blot/Assay Kit) cell_lysate->cox_assay

Caption: General workflow for in vitro anti-inflammatory screening of BIMs.

Protocol: LPS-Induced Nitric Oxide Production in Macrophages (Griess Assay)

Principle: This protocol measures the inhibitory effect of BIMs on the production of nitric oxide (NO) by LPS-stimulated macrophages. Inducible nitric oxide synthase (iNOS) is upregulated during inflammation, leading to high levels of NO production. NO is unstable and quickly oxidizes to nitrite (B80452) (NO₂⁻) in the culture medium. The Griess reagent quantitatively converts nitrite into a colored azo compound, which can be measured spectrophotometrically[8][9].

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Bis(indolyl)methane (BIM) compounds

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)

  • Sodium Nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of BIMs or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

Data Presentation: Calculate the percentage inhibition of NO production for each BIM concentration relative to the LPS-stimulated control. The IC₅₀ value (concentration causing 50% inhibition) can be determined by non-linear regression analysis.

CompoundConcentration (µM)% Inhibition of NO ProductionIC₅₀ (µM)
BIM-1 1025.4 ± 2.1
5068.9 ± 4.536.2
10091.3 ± 3.8
BIM-2 1015.1 ± 1.8
5045.2 ± 3.355.4
10078.6 ± 5.1
Diclofenac 10052.5 ± 4.2>100

Table 1: Example data for inhibition of nitric oxide production by BIMs.

Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)

Principle: This protocol quantifies the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant of LPS-stimulated macrophages treated with BIMs. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method that uses specific antibodies to capture and detect the target cytokine[4][10][11]. A sandwich ELISA format is commonly used for this purpose[4].

Materials:

  • Cell culture supernatants (from the experiment in 1.2)

  • Commercially available ELISA kits for mouse TNF-α and IL-6[12][13] (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and standards)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure: (Follow the manufacturer's protocol for the specific ELISA kit. A general procedure is outlined below.)

  • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). A color will develop in proportion to the amount of cytokine present.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., H₂SO₄).

  • Data Acquisition: Measure the absorbance at 450 nm.

Data Presentation: Calculate the cytokine concentration using the standard curve. Present the data as percentage inhibition or absolute concentrations.

CompoundTNF-α Concentration (pg/mL)% InhibitionIL-6 Concentration (pg/mL)% Inhibition
Control15.2 ± 3.1-25.8 ± 4.5-
LPS (1 µg/mL)4580.1 ± 210.5-6250.4 ± 340.1-
LPS + BIM-1 (50 µM)1250.6 ± 98.772.7%2145.9 ± 150.865.7%
LPS + BIM-2 (50 µM)2345.9 ± 150.248.8%3890.1 ± 210.637.8%

Table 2: Example data for inhibition of TNF-α and IL-6 production by BIMs.

Protocol: Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay

Principle: This protocol assesses the ability of BIMs to directly inhibit the activity of the COX-2 enzyme. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation[14][15]. The assay typically measures a product of the COX reaction. Fluorometric or colorimetric kits are widely available and monitor the peroxidase component of the COX enzyme[14][16].

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric or Colorimetric)[14][15][17]

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX Probe and Cofactors

  • BIM compounds and a known COX-2 inhibitor (e.g., Celecoxib)[14]

  • 96-well opaque plates (for fluorometric assays)

Procedure: (Follow the manufacturer's protocol. A general procedure is outlined below.)

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, Cofactor, and enzyme solutions as per the kit instructions.

  • Assay Setup: In a 96-well plate, add:

    • Enzyme Control wells: Assay Buffer, Heme, and COX-2 enzyme.

    • Inhibitor wells: Assay Buffer, Heme, COX-2 enzyme, and the BIM compound at various concentrations.

    • Inhibitor Control wells: Assay Buffer, Heme, COX-2 enzyme, and a standard inhibitor like Celecoxib.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme[17].

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Data Acquisition: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes[14][15].

Data Presentation: Calculate the rate of reaction for each well. Determine the percentage inhibition for each BIM concentration and calculate the IC₅₀ value.

CompoundIC₅₀ for COX-2 (µM)
BIM-1 15.8
BIM-2 42.1
Celecoxib 0.45

Table 3: Example data for direct inhibition of COX-2 enzyme activity.

Part 2: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are crucial for evaluating the efficacy of drug candidates in a whole biological system, providing insights into their pharmacokinetics and overall physiological effects.

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: This is a classic and highly reproducible model of acute inflammation[18][19]. Subplantar injection of carrageenan into the rat hind paw induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia[19][20]. The first phase is mediated by histamine (B1213489) and serotonin, while the second, more prolonged phase (after 1 hour) is mediated by prostaglandins, nitric oxide, and cytokines, and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs)[20]. The anti-inflammatory effect of BIMs is quantified by measuring the reduction in paw volume.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • BIM compounds

  • Standard drug (e.g., Indomethacin or Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebthysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (receives vehicle + carrageenan)

    • Group II: Standard Drug (e.g., Indomethacin 10 mg/kg, orally)

    • Group III-V: BIMs at different doses (e.g., 25, 50, 100 mg/kg, orally)

  • Compound Administration: Administer the vehicle, standard drug, or BIM compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection[18].

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat[20][21].

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection[19].

Data Analysis:

  • Calculate the increase in paw volume (edema) for each animal at each time point:

    • Edema (mL) = (Paw volume at time t) - (Initial paw volume)

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 5-hour mark where edema is maximal[19]:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Workflow for Carrageenan-Induced Paw Edema Model

in_vivo_workflow cluster_prep Pre-Experiment cluster_experiment Experiment (Day 0) cluster_analysis Data Analysis acclimatize Acclimatize Rats (1 week) grouping Group Animals (n=6) acclimatize->grouping dosing Administer BIMs, Standard, or Vehicle (p.o.) grouping->dosing baseline Measure Baseline Paw Volume (t=0) dosing->baseline 60 min carrageenan Inject Carrageenan (0.1 mL, subplantar) baseline->carrageenan measure Measure Paw Volume (t = 1, 2, 3, 4, 5 hr) carrageenan->measure calc_edema Calculate Edema Volume measure->calc_edema calc_inhibition Calculate % Inhibition of Edema calc_edema->calc_inhibition stats Statistical Analysis (e.g., ANOVA) calc_inhibition->stats

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Data Presentation: Summarize the results in a table showing the mean increase in paw volume and the percentage inhibition at a key time point (e.g., 3 hours).

Group (Dose)Paw Volume Increase at 3 hr (mL)% Inhibition of Edema
Vehicle Control0.85 ± 0.07-
Indomethacin (10 mg/kg)0.39 ± 0.0454.1%
BIM-1 (50 mg/kg)0.45 ± 0.0547.1%
BIM-1 (100 mg/kg)0.32 ± 0.03*62.4%

Table 4: Example data for in vivo anti-inflammatory activity in the carrageenan-induced paw edema model. *p < 0.05 vs. Vehicle Control.[1]

Part 3: Key Inflammatory Signaling Pathways

Understanding the molecular targets of bis(indolyl)methanes is crucial for their development as therapeutic agents. A primary pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by stimuli like LPS.

LPS-Induced NF-κB Signaling Pathway

LPS binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6[6][20][22]. Bis(indolyl)methanes may exert their anti-inflammatory effects by inhibiting one or more components of this pathway.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive p50/p65 (Inactive NF-κB) NFkB_active p50/p65 (Active NF-κB) IkB->NFkB_active Inhibition NFkB_inactive->NFkB_active Release NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus Translocation BIM Bis(indolyl)methanes (Potential Target) BIM->IKK BIM->NFkB_active DNA DNA NFkB_nucleus->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: Simplified LPS-induced NF-κB signaling pathway and potential targets for BIMs.

References

Application Notes and Protocols for the Purification of 2,3-Bis(3-indolylmethyl)indole via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 2,3-Bis(3-indolylmethyl)indole, a member of the diindolylmethane (DIM) family of compounds, using the recrystallization method. The purity of such compounds is critical for accurate pharmacological and toxicological studies in drug development. These notes offer a detailed experimental protocol and a summary of potential solvents, based on established methods for structurally related indole (B1671886) derivatives.

Introduction

This compound, a trimer of indole, belongs to a class of compounds with significant interest in medicinal chemistry due to the diverse biological activities exhibited by related di- and tri-indolylmethanes. The synthesis of these molecules often results in crude products containing residual reactants, byproducts, and other impurities. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging the differences in solubility between the target compound and impurities in a given solvent system. The selection of an appropriate solvent is paramount for a successful and high-yield purification. An ideal solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at elevated temperatures.

Data Presentation

Due to the limited availability of specific quantitative data for the recrystallization of this compound in the scientific literature, the following table summarizes potential solvent systems and expected outcomes based on the purification of analogous indole derivatives. Researchers should consider this a starting point for solvent screening and optimization.

Solvent SystemAnticipated Solubility ProfileExpected PurityPotential YieldNotes
EthanolSparingly soluble at room temperature, highly soluble when heated.>98%Moderate to HighA commonly used solvent for the recrystallization of bis-indole derivatives.[1]
Ethanol/WaterThe compound is dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of water until turbidity is observed.>99%HighThe water acts as an anti-solvent, often leading to the formation of well-defined crystals and high recovery.
Acetone/HexaneThe compound is dissolved in a minimal amount of hot acetone, followed by the dropwise addition of hexane.>98%ModerateHexane serves as the anti-solvent. This system is effective for compounds with moderate polarity.
TolueneSparingly soluble at room temperature, soluble at elevated temperatures.>97%ModerateSuitable for less polar indole derivatives. Care should be taken due to the higher boiling point.

Experimental Protocols

The following is a detailed protocol for the recrystallization of this compound. This procedure should be optimized for the specific scale and purity requirements of the experiment.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, 95%)

  • Deionized water (if using a mixed solvent system)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of the primary solvent (e.g., ethanol) to the flask, enough to create a slurry.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Continue to add small portions of the hot solvent until the solid has completely dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.

  • Hot Filtration (Optional):

    • If insoluble impurities are visible in the hot solution, perform a hot filtration.

    • Preheat a clean Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a fluted filter paper into the preheated funnel.

    • Quickly pour the hot, saturated solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • If using a single solvent system, remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

    • If using a mixed solvent system (e.g., ethanol/water), slowly add the anti-solvent (e.g., deionized water) dropwise to the hot solution while stirring until a faint, persistent turbidity is observed. If excess anti-solvent is added, add a small amount of the primary hot solvent until the solution becomes clear again.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

  • Cooling and Crystal Collection:

    • Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration using a Büchner funnel and flask.

    • Wash the collected crystals with a small amount of the ice-cold recrystallization solvent (or the solvent mixture) to remove any adhering impurities from the mother liquor.

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for a period to partially dry them.

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

The following diagram illustrates the workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_compound Crude Compound add_solvent Add Minimal Hot Solvent crude_compound->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration add_antisolvent Add Anti-solvent (Optional) hot_filtration->add_antisolvent cool_solution Slow Cooling crystal_formation Crystal Formation cool_solution->crystal_formation add_antisolvent->cool_solution ice_bath Ice Bath crystal_formation->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Column Chromatography Purification of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of indole (B1671886) derivatives using various column chromatography techniques. The information is intended to guide researchers in developing robust and efficient purification strategies for a wide range of indole-containing compounds.

Introduction to Purifying Indole Derivatives

Indole derivatives are a critical class of heterocyclic compounds with significant biological activities, forming the scaffold for numerous pharmaceuticals, agrochemicals, and natural products.[1][2] Their purification is a crucial step in research and development. Column chromatography is a versatile and widely used method for this purpose.[3] However, the unique chemical properties of the indole ring, including its aromaticity and the presence of a nitrogen atom, can present challenges such as peak tailing and compound degradation on acidic stationary phases.[4][5]

This guide covers several key column chromatography techniques, including flash chromatography, High-Performance Liquid Chromatography (HPLC), and chiral chromatography, providing practical guidance and detailed protocols.

General Considerations for Column Chromatography of Indoles

Successful purification of indole derivatives by column chromatography requires careful consideration of the stationary phase, mobile phase, and sample characteristics.

Stationary Phase Selection:

  • Silica (B1680970) Gel: The most common stationary phase for normal-phase chromatography.[5] Its slightly acidic nature can cause issues with basic indoles, leading to strong adsorption and peak tailing.[4][5]

  • Deactivated Silica Gel: To mitigate the acidity of silica gel, it can be deactivated by washing with a solvent mixture containing a base like triethylamine (B128534).[4][6]

  • Reversed-Phase Silica (C8, C18): Suitable for purifying polar indole derivatives using polar mobile phases like water/methanol (B129727) or water/acetonitrile (B52724).[1][4]

  • Functionalized Silica: Amino-functionalized silica can improve the purification of basic compounds.[4] Alumina can also be used as an alternative to silica.

Mobile Phase Selection:

The choice of mobile phase is critical and should be guided by Thin-Layer Chromatography (TLC) analysis.[4]

  • Normal-Phase: Typically involves a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[3][7]

  • Reversed-Phase: A polar solvent system, often a mixture of water and methanol or acetonitrile, is used.[1][4]

  • Modifiers: For basic indoles, adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia (B1221849) in methanol to the mobile phase can prevent protonation and reduce tailing.[4] For acidic indoles, adding 0.1-2.0% of acetic acid or formic acid can suppress deprotonation.[4]

Visualization of Indole Derivatives:

Since many indole derivatives are colorless, several methods can be used for their visualization on TLC plates and for monitoring column fractions.[4]

  • UV Light: Most indoles are UV-active and appear as dark spots on fluorescent TLC plates (F254) under 254 nm UV light.[4]

  • Iodine Chamber: Exposure to iodine vapor stains most organic compounds, including many indoles, a temporary yellow-brown color.[4]

  • Chemical Stains:

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A specific stain for indoles, typically producing blue or purple spots.[4]

    • Potassium Permanganate (KMnO4): A universal stain that reacts with oxidizable compounds, appearing as yellow/brown spots on a purple background.[4]

    • Vanillin or p-Anisaldehyde Stains: General stains for various functional groups.[4]

Technique 1: Flash Chromatography

Flash chromatography is a rapid form of column chromatography that uses moderate pressure to force the mobile phase through the column, speeding up the separation process. It is a workhorse technique for routine purification in organic synthesis.

Application Note:

Flash chromatography is ideal for the purification of milligram to gram quantities of indole derivatives. The choice between normal-phase and reversed-phase depends on the polarity of the target compound. For many synthetic indole derivatives of intermediate polarity, normal-phase chromatography on silica gel is the default method. For highly polar or water-soluble indoles, reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) may be more appropriate.[7][8]

A common issue with basic indole derivatives on silica gel is irreversible adsorption or peak tailing. This can often be overcome by deactivating the silica gel or by adding a basic modifier to the eluent.[4][6]

Experimental Protocol: Flash Chromatography of a Synthetic Indole Derivative (Normal-Phase)
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • If tailing is observed, add 0.5-1% triethylamine to the mobile phase.

    • The optimal solvent system should give a retention factor (Rf) of ~0.2-0.3 for the target compound.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material (a sample-to-silica gel ratio of 1:30 to 1:100 by weight is typical).[4]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and load it directly onto the column.

    • Dry Loading: Dissolve the crude sample in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the sample mass), and evaporate the solvent to obtain a dry, free-flowing powder.[4] Carefully add this powder to the top of the packed column and cover with another layer of sand.[4]

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined by TLC analysis.

    • If a gradient elution is required, start with a less polar solvent system and gradually increase the polarity.[6]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified indole derivative.

Visualization of Workflow: Flash Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification tlc 1. TLC Analysis (Optimize Mobile Phase) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection monitoring 6. TLC Monitoring collection->monitoring monitoring->collection Continue Elution combine 7. Combine Pure Fractions monitoring->combine Separation Complete evaporation 8. Solvent Evaporation combine->evaporation product Purified Indole Derivative evaporation->product

Caption: Workflow for Flash Chromatography Purification.

Technique 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique used for both analytical and preparative-scale purification of indole derivatives.[1] Reversed-phase HPLC (RP-HPLC) is particularly effective for a wide range of indole compounds.[1]

Application Note:

RP-HPLC is the most common and effective method for the purification of many indole derivatives, such as 2-phenyl-indoles.[1] Separation is based on hydrophobic interactions between the analytes and a nonpolar stationary phase (e.g., C18-silica), using a polar mobile phase.[1] The method can be scaled up from analytical to preparative scale for the isolation of pure compounds.[1]

Data Summary: HPLC Conditions for Indole Derivatives
Compound ClassStationary PhaseMobile PhaseDetectionReference
2-Phenyl-IndolesC18Water/Acetonitrile or Water/Methanol with 0.1% Formic AcidUV[1]
Indole AlkaloidsReversed-Phase (C18)Acetonitrile/Ammonium Acetate Buffer (pH 9.6)UV[9][10]
General IndolesC8Water/Methanol Gradient with 0.1% Formic AcidFluorescence (Ex: 280 nm, Em: 350 nm)[11]
Indole-3-carbinolNewcrom R1Acetonitrile/Water/Phosphoric AcidUV[12]
3-(2-Bromoethyl)-1H-indoleNewcrom R1Acetonitrile/Water/Phosphoric AcidUV[13]
Experimental Protocol: Preparative RP-HPLC of a 2-Phenyl-Indole Derivative

This protocol assumes that an analytical method has already been developed.

  • Method Scale-Up:

    • Optimize the separation on an analytical column (e.g., 4.6 mm diameter) to achieve good resolution.[1]

    • Scale up the method to a preparative column (e.g., 20-50 mm diameter). The flow rate and injection volume should be increased proportionally to the column's cross-sectional area.[1]

  • Sample Preparation:

    • Dissolve the crude material in a minimum amount of a strong solvent (e.g., DMSO or DMF).

    • Dilute the sample with the initial mobile phase to prevent precipitation on the column.[1]

    • Filter the solution through a 0.45 µm filter to remove particulate matter.[1]

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.

    • Perform a large-volume injection of the prepared sample.[1]

    • Run the scaled-up gradient method.

    • Collect fractions as the peaks elute, using a fraction collector triggered by a UV signal.[1]

  • Analysis and Product Isolation:

    • Analyze the collected fractions using analytical HPLC to determine their purity.

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.

    • If the product is in an aqueous buffer, it may require lyophilization or liquid-liquid extraction to isolate the final compound.

Visualization of Workflow: HPLC Purification

G cluster_dev Method Development cluster_prep Preparation cluster_run Purification cluster_post Analysis & Isolation analytical 1. Analytical HPLC (Method Optimization) scaleup 2. Scale-Up Calculation (Flow Rate, Injection Vol.) analytical->scaleup sample_prep 3. Sample Preparation (Dissolve, Dilute, Filter) scaleup->sample_prep system_prep 4. System Equilibration sample_prep->system_prep injection 5. Preparative Injection system_prep->injection fractionation 6. Fraction Collection (UV-Triggered) injection->fractionation purity_check 7. Purity Analysis of Fractions (Analytical HPLC) fractionation->purity_check combine 8. Combine Pure Fractions purity_check->combine isolate 9. Product Isolation (Evaporation/Lyophilization) combine->isolate pure_product Pure Indole Derivative isolate->pure_product

Caption: General Workflow for HPLC Purification.

Technique 3: Chiral Chromatography

Many indole derivatives, particularly alkaloids and pharmaceutical compounds, are chiral and exist as enantiomers.[14] Since enantiomers often exhibit different biological activities, their separation is crucial.[14] Chiral chromatography, using a chiral stationary phase (CSP), is the most effective method for this purpose.[15][16]

Application Note:

The separation of enantiomers is achieved through differential interactions with a chiral stationary phase.[16] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® and Chiralpak®) are widely used for the enantiomeric separation of indole alkaloids and other chiral indoles.[15][17] Both HPLC and Supercritical Fluid Chromatography (SFC) can be employed for chiral separations, with SFC offering advantages in speed and reduced organic solvent consumption.[14][17]

Data Summary: Chiral Stationary Phases for Indole Derivatives
Compound ClassChiral Stationary Phase (CSP)TechniqueReference
Indole Alkaloids (Tacamonine, etc.)Chiralpak AD, Chiralcel ODHPLC[15]
Indole-3-Propanamide DerivativesPolysaccharide-based CSPsSFC[17]
Pirlindole (B1663011)Cellulose tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD-R)HPLC[14][18]
Experimental Protocol: Chiral HPLC Separation of Pirlindole Enantiomers

This protocol is based on an established method for the simultaneous determination of pirlindole enantiomers.[14][18]

  • Chromatographic System:

    • Column: Chiralcel OD-R (Cellulose tris-(3,5-dimethylphenylcarbamate)).[18]

    • Mobile Phase: Acetonitrile and 0.05 M sodium perchlorate (B79767) in phosphate (B84403) buffer (pH 5.0) (35:65, v/v).[14][18]

    • Detector: UV at 220 nm.[18]

  • Solution Preparation:

    • Mobile Phase: Prepare the sodium perchlorate/phosphate buffer and mix with acetonitrile in the specified ratio. Degas the mobile phase before use.[14]

    • Sample Preparation: Dissolve the racemic pirlindole sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram. The two enantiomers will elute as separate peaks.

  • Quantification:

    • Identify the peaks corresponding to each enantiomer based on their retention times (if standards are available).

    • Determine the enantiomeric purity by calculating the peak area percentage of each enantiomer.

Visualization of Signaling Pathway Logic

While not a signaling pathway, the decision-making process for selecting a purification technique can be visualized.

G start Crude Indole Derivative Mixture chirality_check Is the target compound chiral? start->chirality_check polarity_check What is the polarity? chirality_check->polarity_check No chiral_chrom Chiral Chromatography (HPLC or SFC) chirality_check->chiral_chrom Yes scale_check What is the purification scale? polarity_check->scale_check Non-polar to Moderately Polar prep_hplc Preparative HPLC polarity_check->prep_hplc Highly Polar / Water-Soluble flash_chrom Flash Chromatography scale_check->flash_chrom >50 mg scale_check->prep_hplc <50 mg / High Purity Needed

Caption: Logic for Selecting a Purification Method.

References

Application Notes and Protocols for the Exploration of Bis-Indolyl Scaffolds as Anti-SARS-CoV-2 Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

While direct studies on 2,3-Bis(3-indolylmethyl)indole for anti-SARS-CoV-2 applications are not extensively available in current literature, the broader class of diindolylmethanes (DIMs) and related indole-based compounds has emerged as a promising scaffold for the development of therapeutics against SARS-CoV-2. This document provides a summary of the current research, presenting key quantitative data, detailed experimental protocols, and workflow visualizations to guide researchers in this area. The focus is on derivatives of diindolylmethane and other indole (B1671886) compounds that have shown activity against SARS-CoV-2, providing a foundation for the potential investigation of this compound and its analogues.

Data Presentation

The following table summarizes the quantitative data for various indole derivatives that have been investigated for their anti-SARS-CoV-2 activity. This allows for a comparative overview of their potency against different viral targets.

Compound/Derivative NameTargetAssay TypeIC50EC50CC50Selectivity Index (SI)Cell LineReference
Diindolylmethane derivative (1p)SARS-CoV-2 Main Protease (Mpro)Enzymatic Inhibition9.87 µM----[1]
2,5-bis(3-indolylmethyl)pyrazineSARS-CoV-2 InfectionCell-based70 µM-> 250 µM> 3.57Huh-7.5
Indole-3-carbinol (I3C)SARS-CoV-2 ReplicationCell-based-16.67 µM--Vero E6, hLORGs[2][3]
Indole chloropyridinyl ester (1)SARS-CoV-2 3CLproEnzymatic Inhibition250 nM2.8 µM> 100 µM> 35.7Vero E6[4]
Indole chloropyridinyl ester (7d)SARS-CoV-2 3CLproEnzymatic Inhibition73 nM15 µM--Vero E6[4]
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2 ReplicationCell-based1.84 µM (1.06 µg/mL)-144.30 µM (83.32 µg/mL)78.6Vero E6[5][6][7]
Indole-based ferulic acid derivative (1)SARS-CoV-2 ReplicationRT-qPCR70.85 µM-> 100 µM> 1.41Vero[8]
Indole-based ferulic acid derivative (2)SARS-CoV-2 ReplicationRT-qPCR68.28 µM-> 100 µM> 1.46Vero[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further development. Below are protocols derived from the literature for antiviral and enzyme inhibition assays.

Protocol 1: In Vitro Antiviral Activity Assay using Cytopathic Effect (CPE) Inhibition

This protocol is a standard method to assess the ability of a compound to inhibit viral replication in a cell culture system.

1. Cell Preparation:

  • Seed Vero E6 cells in 96-well microtiter plates at a density that will form a confluent monolayer within 24 hours.

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere.

2. Compound Preparation:

  • Prepare a stock solution of the test compound (e.g., in DMSO).

  • Create a series of 2-fold serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

3. Infection and Treatment:

  • When the cell monolayer is confluent, remove the growth medium.

  • Add 100 µL of the diluted compound to the wells. Include wells with medium only (cell control) and wells with medium and the compound vehicle (toxicity control).

  • Add 100 µL of SARS-CoV-2 virus suspension (at a multiplicity of infection, MOI, that causes complete cytopathic effect in 72-96 hours) to the compound-treated wells and to virus control wells (no compound).

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere.

4. Assessment of Cytopathic Effect (CPE):

  • After 72-96 hours of incubation, visually inspect the cell monolayers for CPE using an inverted microscope.

  • The percentage of CPE inhibition can be scored.

5. Determination of EC50 and CC50:

  • EC50 (50% Effective Concentration): To determine the concentration of the compound that inhibits CPE by 50%, a cell viability assay such as the MTS assay can be performed.

  • CC50 (50% Cytotoxic Concentration): The cytotoxicity of the compound is determined in parallel on uninfected cells using the same range of concentrations and a cell viability assay.

  • The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

Protocol 2: SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to screen for inhibitors of the SARS-CoV-2 main protease, a key enzyme in the viral life cycle. This protocol is based on a commercially available kit for robust screening.[9]

1. Reagent Preparation:

  • Prepare the Mpro Assay Buffer containing DTT.

  • Dilute the SARS-CoV-2 Mpro enzyme to the working concentration in the assay buffer.

  • Prepare a solution of the fluorogenic substrate in the assay buffer.

  • Prepare serial dilutions of the test compound. A known Mpro inhibitor (e.g., GC376) should be used as a positive control.

2. Assay Procedure (96-well plate format):

  • Background Wells: Add assay buffer and the same solvent concentration used for the inhibitors.

  • 100% Initial Activity Wells: Add assay buffer, diluted Mpro enzyme, and the solvent.

  • Inhibitor Wells: Add assay buffer, diluted Mpro enzyme, and the test compound at various concentrations.

  • Positive Control Wells: Add assay buffer, diluted Mpro enzyme, and the positive control inhibitor.

  • Mix the contents of the wells.

3. Initiation of Reaction and Measurement:

  • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm using a plate reader.

  • Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30 minutes) at room temperature.

4. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Determine the rate of reaction for each well by plotting fluorescence against time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key experimental workflows and the proposed mechanism of action for some indole-based inhibitors.

Experimental_Workflow_Antiviral_Assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed Vero E6 cells in 96-well plate B Prepare serial dilutions of test compound C Add compound dilutions to cells B->C D Infect cells with SARS-CoV-2 C->D E Incubate for 72-96h at 37°C, 5% CO2 D->E F Assess Cytopathic Effect (CPE) E->F G Perform Cell Viability Assay (MTS) F->G H Calculate EC50 & CC50 G->H

Caption: Workflow for in vitro antiviral activity screening.

Mpro_Inhibition_Assay_Workflow cluster_setup Assay Setup in 96-well Plate cluster_reaction Reaction & Measurement cluster_data_analysis Data Analysis A Add Mpro Enzyme & Test Compound B Add Control Wells: - No Enzyme (Background) - No Inhibitor (100% Activity) - Positive Control Inhibitor C Add Fluorogenic Substrate B->C D Measure Fluorescence (Ex: 340nm, Em: 490nm) C->D E Calculate Reaction Rates D->E F Determine % Inhibition E->F G Calculate IC50 F->G

Caption: Workflow for Mpro enzymatic inhibition assay.

Proposed_Mechanism_of_Action cluster_virus_lifecycle SARS-CoV-2 Lifecycle cluster_inhibitors Bis-Indolyl Compounds Entry Viral Entry Replication Viral Replication & Polyprotein Processing Entry->Replication Assembly Viral Assembly & Release Replication->Assembly Mpro Main Protease (Mpro) Replication->Mpro requires DIM Diindolylmethane Derivatives DIM->Mpro inhibit

Caption: Proposed mechanism of Mpro inhibition by DIMs.

References

Application Notes and Protocols for Tandem Reaction Strategies in the Synthesis of 2,3-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole (B1671886) scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. Specifically, 2,3-disubstituted indoles are key components in numerous biologically active compounds, demanding efficient and versatile synthetic methodologies. Traditional multi-step syntheses often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant waste generation. Tandem reactions, also known as domino or cascade reactions, offer an elegant solution by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. This approach enhances molecular complexity rapidly and adheres to the principles of green chemistry by improving atom and step economy.

These application notes provide detailed protocols and comparative data for several cutting-edge tandem reaction strategies employed in the synthesis of 2,3-disubstituted indoles. The methodologies discussed herein are selected for their practicality, broad substrate scope, and high efficiency.

Strategy 1: Palladium-Catalyzed Domino Sonogashira Coupling and Cacchi-Type Annulation

This powerful one-pot, three-component strategy enables the regiospecific synthesis of a wide variety of 2,3-disubstituted indoles from readily available starting materials. The reaction proceeds via a sequence of a Sonogashira coupling, followed by an intramolecular amidopalladation and a final reductive elimination step.[1][2]

Logical Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction Vessel (DMF) cluster_process Tandem Reaction Sequence 2-Bromoanilide 2-Bromoanilide Sonogashira Sonogashira Coupling 2-Bromoanilide->Sonogashira Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Aryl Halide Aryl Halide Reductive_Elimination Reductive Elimination Aryl Halide->Reductive_Elimination Pd_Catalyst Pd Catalyst (e.g., PdCl2(PhCN)2) Pd_Catalyst->Sonogashira Ligand Ligand (e.g., X-Phos) Ligand->Sonogashira Base Base (e.g., Cs2CO3) Base->Sonogashira Amidopalladation Intramolecular Amidopalladation Sonogashira->Amidopalladation o-Alkynyl-anilide Intermediate Amidopalladation->Reductive_Elimination Palladacycle Intermediate Product 2,3-Disubstituted Indole Reductive_Elimination->Product

Caption: Workflow for the Pd-catalyzed domino synthesis of 2,3-disubstituted indoles.

Quantitative Data Summary

The following table summarizes the yields obtained for a variety of substrates using the one-pot Sonogashira-Cacchi protocol.[2]

Entry2-Bromoanilide (R1)Alkyne (R2)Aryl Halide (R3)ProductYield (%)
1N-TFAPhenylp-Bromoanisole2-Phenyl-3-(p-methoxyphenyl)-1H-indole85
2N-TFAPhenylp-Bromotoluene2-Phenyl-3-(p-tolyl)-1H-indole82
3N-TFAPhenylp-Bromobenzotrifluoride2-Phenyl-3-(p-trifluoromethylphenyl)-1H-indole75
4N-TFACyclohexylPhenyl Bromide2-Cyclohexyl-3-phenyl-1H-indole72
5N-TFAn-ButylPhenyl Bromide2-n-Butyl-3-phenyl-1H-indole78
6N-TFAPhenyl2-Bromopyridine2-Phenyl-3-(2-pyridyl)-1H-indole68

TFA = Trifluoroacetyl

Experimental Protocol

General Procedure for the One-Pot Synthesis of 2,3-Disubstituted Indoles: [2][3]

  • Reaction Setup: To a dry 10 mL three-neck flask equipped with a magnetic stir bar, a thermocouple, and an argon inlet, add 2-bromo-N-trifluoroacetylanilide (1.0 equiv), PdCl₂(PhCN)₂ (3 mol %), X-Phos (12 mol %), and cesium carbonate (3.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 4 mL per 1 mmol of anilide).

  • Initial Stirring: Stir the mixture at room temperature for 10 minutes.

  • Reagent Addition: Add the terminal alkyne (1.2 equiv) followed by the aryl bromide (1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,3-disubstituted indole.

Strategy 2: Copper-Mediated Tandem Hydroamination and C-H Annulation

This strategy provides a cost-effective and straightforward method for the synthesis of 2,3-disubstituted indoles from simple anilines and internal alkynes.[4] The reaction is mediated by a copper catalyst and involves a tandem hydroamination followed by a C-H annulation.

Logical Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Tandem Reaction Sequence Aniline Aniline Hydroamination Intermolecular Hydroamination Aniline->Hydroamination Internal_Alkyne Internal Alkyne Internal_Alkyne->Hydroamination Cu_Catalyst Cu(OAc)2·H2O Cu_Catalyst->Hydroamination Acid TFA Acid->Hydroamination Solvent 1,2-Dichloroethane CH_Annulation Intramolecular C-H Annulation Hydroamination->CH_Annulation Enamine Intermediate Product 2,3-Disubstituted Indole CH_Annulation->Product G Styryl_Azide β,β-Disubstituted Styryl Azide Reaction_Vessel Reaction Vessel (DCE, Heat) Styryl_Azide->Reaction_Vessel Rh_Catalyst Rh2(esp)2 Rh_Catalyst->Reaction_Vessel N2_Extrusion N2 Extrusion Reaction_Vessel->N2_Extrusion Nitrenoid_Formation Rh-Nitrenoid Formation N2_Extrusion->Nitrenoid_Formation Migratory_Insertion Selective Aryl Migratory Insertion Nitrenoid_Formation->Migratory_Insertion Product 2,3-Disubstituted Indole Migratory_Insertion->Product

References

Troubleshooting & Optimization

"troubleshooting purification of 2,3-Bis(3-indolylmethyl)indole by chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 2,3-Bis(3-indolylmethyl)indole. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of this compound.

Question: My primary issue is the co-elution of the desired product with impurities. How can I improve the separation?

Answer: Co-elution is a common challenge due to the structural similarity of the desired product and potential impurities, such as unreacted indole (B1671886), mono-substituted (3-indolylmethyl)indole, and other polymeric byproducts. Here are several strategies to enhance separation:

  • Optimize the Solvent System: The choice of eluent is critical. A systematic approach to optimizing the mobile phase can significantly improve resolution.

    • Gradient Elution: Start with a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane (B92381) or petroleum ether). This can help to separate compounds with close retention factors (Rf).

    • Solvent Modifiers: The addition of a small percentage of a third solvent can alter the selectivity of the separation. For indole compounds, which can interact with silica (B1680970) gel via hydrogen bonding and pi-stacking, modifiers can be particularly effective. Consider adding small amounts of dichloromethane (B109758) or a few drops of triethylamine (B128534) (TEA) to the mobile phase to reduce tailing, especially if acidic impurities are present or the compound is basic.[1]

    • Alternative Solvent Systems: If traditional hexane/ethyl acetate (B1210297) systems fail, explore other solvent combinations.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase.

    • Reverse-Phase Chromatography: For compounds that are difficult to separate on normal-phase silica gel, reverse-phase (C18) chromatography can offer a different selectivity.[1] A mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water is typically used.

    • Alumina (B75360): Alumina (neutral or basic) can be a good alternative to silica gel, especially if the target compound is sensitive to the acidic nature of silica.

  • Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure that the amount of crude material loaded is appropriate for the column size. A general rule of thumb is to load 1-5% of the silica gel weight for flash chromatography.

Question: I am experiencing low yield of the purified product. What are the potential causes and solutions?

Answer: Low recovery can be attributed to several factors, from compound degradation to irreversible adsorption on the stationary phase.

  • Compound Stability: Indole derivatives can be sensitive to acid and light, and prolonged exposure can lead to degradation.

    • Acid Sensitivity: The acidic nature of standard silica gel can cause decomposition of acid-sensitive indoles.[2] Deactivating the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent can mitigate this issue.

    • Oxidation: Some indole compounds are prone to oxidation. It is advisable to minimize the exposure of the compound to air and light. Using freshly distilled solvents can also help.

  • Irreversible Adsorption: The polar nature of the indole nitrogen can lead to strong interactions with the silanol (B1196071) groups on the silica surface, resulting in irreversible adsorption.

    • Tailing Reducers: Adding a small amount of a competitive base like triethylamine or pyridine (B92270) to the eluent can block the active sites on the silica gel and improve recovery.

  • Recrystallization as an Alternative: If chromatographic purification consistently results in low yields, consider recrystallization as an alternative or a final polishing step.[3]

Question: The purified fractions show tailing on the TLC plate. How can I obtain sharp, well-defined spots?

Answer: Tailing is often indicative of strong interactions between the compound and the stationary phase.

  • Acid/Base Interactions: The nitrogen atom in the indole ring can interact with acidic silanol groups on the silica gel. As mentioned previously, adding a small amount of a base like triethylamine to the mobile phase can significantly reduce tailing.[1]

  • High Polarity of the Compound: If the compound is highly polar, it may interact strongly with the silica gel. Using a more polar mobile phase can help to move the compound more effectively and reduce tailing.

  • Check Compound Purity: Tailing can also be a sign of an impure compound. Ensure the starting material is of reasonable purity before attempting large-scale purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of this compound on silica gel?

A good starting point for normal-phase flash chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[4][5] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation by TLC.

Q2: How can I visualize this compound on a TLC plate?

This compound should be visible under UV light (254 nm) due to the indole chromophore. Additionally, staining with a p-anisaldehyde or vanillin (B372448) solution followed by gentle heating can produce a colored spot, which is a common visualization technique for indole-containing compounds.

Q3: Is it better to use flash chromatography or recrystallization for purification?

Both techniques have their merits. Flash chromatography is excellent for separating mixtures of compounds with different polarities.[3] Recrystallization is a powerful technique for purifying a single compound to a high degree, especially if a suitable solvent can be found.[3][6] Often, a combination of both methods is employed: an initial purification by flash chromatography followed by a final recrystallization to obtain a highly pure product.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

Degradation on silica gel is often due to its acidic nature.[2] To circumvent this, you can either use a less acidic stationary phase like neutral alumina or deactivate the silica gel by flushing the column with the mobile phase containing a small amount (0.1-1%) of triethylamine before loading your sample.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography of Indole Derivatives

Chromatographic MethodStationary PhaseEluent System (v/v)Notes
Thin Layer Chromatography (TLC)Silica Gel 60 F254Hexane / Ethyl Acetate (e.g., 7:3, 1:1)Good for initial Rf determination.
Flash ChromatographySilica Gel (230-400 mesh)Gradient of 10-50% Ethyl Acetate in HexaneA common starting point for purification.
Flash ChromatographySilica Gel (230-400 mesh)Dichloromethane / Methanol (e.g., 98:2)For more polar indole derivatives.
Reverse-Phase Flash ChromatographyC18 Silica GelGradient of Acetonitrile in WaterUseful when normal phase fails.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and then carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane).

  • Dissolution: In a larger flask, dissolve the bulk of the impure material in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product Recrystallization Recrystallization (Optional) Pure_Product->Recrystallization Final_Product High Purity Product Recrystallization->Final_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree Start Poor Separation? Co_elution Co-elution of Impurities Start->Co_elution Yes Tailing Tailing of Spots Start->Tailing No, but... Optimize_Solvent Optimize Solvent Gradient Co_elution->Optimize_Solvent Change_Stationary_Phase Change Stationary Phase (e.g., Reverse Phase) Co_elution->Change_Stationary_Phase Reduce_Loading Reduce Sample Loading Co_elution->Reduce_Loading Low_Yield Low Yield Tailing->Low_Yield No, but... Add_TEA Add Triethylamine (TEA) to Mobile Phase Tailing->Add_TEA More_Polar_Eluent Increase Eluent Polarity Tailing->More_Polar_Eluent Check_Stability Check Compound Stability (Acid/Light Sensitivity) Low_Yield->Check_Stability Deactivate_Silica Deactivate Silica with TEA Low_Yield->Deactivate_Silica Consider_Recrystallization Consider Recrystallization Low_Yield->Consider_Recrystallization

Caption: Troubleshooting decision tree for chromatographic purification.

References

Technical Support Center: Addressing Solubility of 2,3-Bis(3-indolylmethyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 2,3-Bis(3-indolylmethyl)indole in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound, a member of the bis-indole family, possesses a large, nonpolar molecular structure due to the presence of multiple indole (B1671886) rings. This inherent hydrophobicity leads to low aqueous solubility. Like the related compound 3,3'-Diindolylmethane (DIM), it is practically insoluble in water.[1][2]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For initial stock solutions, organic solvents are recommended. Based on data for the closely related compound DIM, Dimethyl Sulfoxide (DMSO) is a highly effective solvent.[2][3][4] A stock solution can be prepared in DMSO and then further diluted into aqueous buffers.[3] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

Q3: Can I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of indole compounds for more than one day due to their limited stability and potential for precipitation.[3][6] Prepare fresh aqueous dilutions from your organic stock solution for each experiment.

Q4: What is the expected solubility of this compound in common solvents?

A4: Direct quantitative solubility data for this compound is limited. However, the solubility of the structurally similar 3,3'-Diindolylmethane (DIM) provides a good reference point.

Quantitative Solubility Data for 3,3'-Diindolylmethane (DIM)

SolventSolubilityReference
DMSO≥ 100 mg/mL[4]
DMSO200 mg/mL[2]
DMSO~30 mg/mL[3]
Dimethyl Formamide (DMF)~30 mg/mL[3]
Ethanol~15 mg/mL[3]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[3]
WaterInsoluble[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution into aqueous buffer The concentration of the compound in the final aqueous solution exceeds its solubility limit.- Decrease the final concentration of the compound. - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on the experimental system.[6] - Use a surfactant such as Tween-80 to improve solubility and stability in the aqueous medium.[5][7]
Inconsistent experimental results - Compound precipitation over time. - Degradation of the compound in aqueous media.- Prepare fresh dilutions for each experiment.[3][6] - Ensure the stock solution in the organic solvent is fully dissolved before dilution. Sonication may be necessary.[5] - Protect stock solutions and dilutions from light.[5]
Difficulty dissolving the compound in the initial organic solvent The compound may require energy to overcome crystal lattice forces.- Use sonication to aid dissolution.[5] - Gently warm the solution. However, be cautious as heat can degrade indole compounds.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of this compound crystalline solid.[3]

  • Add the appropriate volume of an organic solvent of choice, such as DMSO, to achieve the desired concentration.[3] The solvent should be purged with an inert gas.[3]

  • If necessary, use an ultrasonic bath to facilitate dissolution.[5]

  • Store the stock solution at -20°C or -80°C for long-term stability, protected from light.[3][5]

Protocol 2: Preparation of an Aqueous Working Solution
  • Thaw the stock solution to room temperature.

  • Vortex the stock solution to ensure it is homogeneous.

  • Serially dilute the stock solution with the aqueous buffer of choice to the final desired concentration.[3]

  • For challenging dilutions, first dilute the stock solution into a co-solvent mixture (e.g., PEG300 and Tween-80) before adding the final aqueous component.[5]

  • Use the freshly prepared aqueous solution immediately for your experiments.[3]

Protocol 3: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[8]

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, or a co-solvent mixture) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.[8]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]

  • Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.[8]

Visual Guides

Experimental Workflow for Solubilization

G start Start: Crystalline Compound stock Prepare Stock Solution (e.g., in DMSO) start->stock ultrasonic Ultrasonication (if needed) stock->ultrasonic dilution Dilute into Aqueous Medium stock->dilution ultrasonic->dilution cosolvent Option: Use Co-solvents/ Surfactants (e.g., PEG300, Tween-80) dilution->cosolvent If precipitation occurs application Apply to Experimental System dilution->application cosolvent->application end End: Experiment application->end

Caption: Workflow for preparing this compound solutions.

Logical Relationship of Formulation Strategies

G cluster_strategies Solubility Enhancement Strategies problem Poor Aqueous Solubility cosolvency Co-solvency (e.g., DMSO, PEG300) problem->cosolvency surfactants Surfactants (e.g., Tween-80) problem->surfactants complexation Cyclodextrin Complexation problem->complexation nanosizing Particle Size Reduction (Nanosuspensions) problem->nanosizing goal Enhanced Bioavailability cosolvency->goal surfactants->goal complexation->goal nanosizing->goal

Caption: Strategies to overcome poor aqueous solubility.

References

"optimization of reaction conditions for bis(indolyl)methane synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bis(indolyl)methanes (BIMs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of bis(indolyl)methanes?

The synthesis of bis(indolyl)methanes is typically an electrophilic substitution reaction. The reaction is generally catalyzed by Brønsted or Lewis acids, which activate a carbonyl compound (usually an aldehyde).[1][2] The activated aldehyde then reacts with two equivalents of indole (B1671886). The plausible mechanism involves:

  • Activation of Aldehyde: The catalyst activates the carbonyl group of the aldehyde, making it more electrophilic.

  • First Nucleophilic Attack: An indole molecule attacks the activated carbonyl carbon.

  • Dehydration: The resulting intermediate alcohol undergoes dehydration to form a carbocation intermediate.

  • Second Nucleophilic Attack: A second indole molecule attacks the carbocation.

  • Deprotonation: The final product, a bis(indolyl)methane, is formed after deprotonation.[3][4]

A simplified representation of this catalytic cycle is shown below.

Reaction_Mechanism cluster_activation Activation cluster_substitution Substitution Aldehyde Aldehyde (R-CHO) Activated Activated Electrophile Aldehyde->Activated Coordination Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Activated Intermediate Intermediate Adduct Activated->Intermediate Indole1 Indole (1st eq.) Indole1->Intermediate 1st Attack Product Bis(indolyl)methane Intermediate->Product Dehydration & Rearrangement Indole2 Indole (2nd eq.) Indole2->Product 2nd Attack

Caption: General mechanism for catalyst-mediated BIM synthesis.

Q2: How do substituents on the aromatic aldehyde affect the reaction?

The electronic nature of substituents on the aromatic aldehyde can influence the reaction rate and yield.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density on the carbonyl carbon, potentially slowing down the initial nucleophilic attack. However, some studies show they react smoothly, providing excellent yields in short reaction times.[3]

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -Br) make the carbonyl carbon more electrophilic, which can facilitate the nucleophilic attack by indole. These reactions generally proceed efficiently, though they may require slightly longer reaction times compared to aldehydes with electron-donating groups to achieve comparable yields.[2][3]

Q3: What are the "green" or environmentally benign approaches for this synthesis?

Green chemistry approaches aim to reduce the use of hazardous materials and improve efficiency. For BIM synthesis, this includes:

  • Catalyst Choice: Using recyclable catalysts like NiSO₄·6H₂O, taurine, or polymer-supported catalysts.[2][3][5] Enzymes such as α-chymotrypsin have also been employed.[6]

  • Solvent Selection: Utilizing environmentally friendly solvents like water, ethanol (B145695), ionic liquids, or polyethylene (B3416737) glycol (PEG).[2][6][7][8] Some procedures are performed under solvent-free ("neat") conditions, which completely eliminates solvent waste.[9][10][11][12]

  • Energy Input: Employing methods like sonication (ultrasound irradiation) can improve yields and shorten reaction times, often under milder conditions.[2][9]

Troubleshooting Guide

Q1: Why is my reaction yield consistently low?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting_Low_Yield Start Problem: Low Yield CheckCatalyst 1. Catalyst Inactive? Start->CheckCatalyst ActionCatalyst Use fresh catalyst Increase catalyst loading Consider a different catalyst CheckCatalyst->ActionCatalyst Yes CheckSolvent 2. Incorrect Solvent? CheckCatalyst->CheckSolvent No ActionCatalyst->CheckSolvent ActionSolvent Switch to a polar solvent (e.g., EtOH) Try solvent-free conditions CheckSolvent->ActionSolvent Yes CheckTemp 3. Suboptimal Temperature? CheckSolvent->CheckTemp No ActionSolvent->CheckTemp ActionTemp Increase temperature (e.g., to 60-80°C) Monitor for side products CheckTemp->ActionTemp Yes CheckPurity 4. Impure Reagents? CheckTemp->CheckPurity No ActionTemp->CheckPurity ActionPurity Purify indole and aldehyde Use fresh, high-purity reagents CheckPurity->ActionPurity Yes Resolved Yield Improved CheckPurity->Resolved No ActionPurity->Resolved

Caption: Decision workflow for troubleshooting low BIM yields.

  • Catalyst Inactivity: Many catalysts, particularly Lewis acids, can be sensitive to moisture. Ensure your catalyst is fresh and handled under appropriate conditions.[1] In some cases, increasing the catalyst loading can improve yields, but excessive amounts may not offer further benefits.[3]

  • Solvent Choice: The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol often give excellent yields in short reaction times, whereas non-polar solvents may lead to lower yields and longer times.[3] Protic solvents can sometimes result in lower yields compared to non-protic or neat conditions.[10]

  • Reaction Temperature: Many protocols operate efficiently at room temperature. However, if yields are low, increasing the temperature to 60°C or 80°C can significantly improve the reaction rate and final yield.[10][11]

  • Reagent Purity: Ensure the indole and aldehyde starting materials are pure, as impurities can interfere with the reaction.

Q2: How can I reduce the formation of side products?

The primary side products in BIM synthesis are often colored, oxidized derivatives or tri-indolyl methanes. To minimize their formation:

  • Control Stoichiometry: Use a precise 2:1 molar ratio of indole to aldehyde. An excess of indole can sometimes lead to further substitution.

  • Optimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC).[3][7] Over-extending the reaction time, especially at elevated temperatures, can lead to the degradation of the product and the formation of colored impurities.

  • Maintain an Inert Atmosphere: While many procedures work well in an open atmosphere, if oxidation is a suspected issue, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: My product is difficult to purify. What are the best practices?

Purification can be challenging due to the product's limited solubility and the presence of colored impurities.

  • Initial Work-up: A common and effective initial purification step is to add crushed ice or ice-cold water to the reaction mixture after completion.[7][11] This often causes the solid product to precipitate, allowing for collection by simple filtration.

  • Recrystallization: This is the most common method for final purification. Hot ethanol is frequently used as the recrystallization solvent.[7] A chloroform-ethyl acetate (B1210297) mixture has also been reported to be effective.[12]

  • Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography can be used. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 9:1 ratio).[3]

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst and solvent is critical for optimizing the synthesis. The tables below summarize data from various studies to facilitate comparison.

Table 1: Effect of Different Solvents on a Model Reaction (Model Reaction: Indole (2 mmol) + Benzaldehyde (1 mmol) with NiSO₄·6H₂O catalyst at Room Temperature)

EntrySolventPolarityTime (min)Yield (%)Reference
1CCl₄Non-polar9040[3]
2CHCl₃Low6065[3]
3CH₂Cl₂Low6070[3]
4C₂H₅OHPolar1096[3]

Table 2: Effect of Catalyst Loading and Temperature under Neat Conditions (Model Reaction: Indole (1.0 mmol) + Benzaldehyde (0.6 mmol) with PPy@CH₂Br catalyst)

EntryCatalyst Amount (mg)Temperature (°C)Time (h)Yield (%)Reference
15Room Temp140[10]
210Room Temp173[10]
31040185[10]
41060196[10]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a practical starting point for your synthesis.

Protocol 1: Synthesis using NiSO₄·6H₂O in Ethanol [3]

  • Reaction Setup: In a round-bottom flask, create a mixture of the carbonyl compound (1 mmol), indole (0.234 g, 2 mmol), and NiSO₄·6H₂O (0.026 g, 0.1 mmol) in ethanol (C₂H₅OH).

  • Reaction Execution: Stir the mixture magnetically at room temperature.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a petroleum ether:ethyl acetate (9:1) solvent system.

  • Work-up: Once the reaction is complete, add chloroform (B151607) (3.0 mL) to the mixture and filter to separate the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent. The recovered catalyst can be washed, dried, and reused.[3]

Protocol 2: Green Synthesis using an Ionic Liquid [7]

  • Reaction Setup: In a 50 mL round-bottom flask, mix indole (2 mmol), an aromatic aldehyde (1 mmol), and 2 mL of the ionic liquid HEMImBr.

  • Catalyst Addition: Add 2 drops of sulfuric acid as a catalyst.

  • Reaction Execution: Heat the mixture in an oil bath at 80°C for 23-28 minutes.

  • Monitoring: Monitor the reaction completion by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add approximately 10 g of crushed ice to the flask.

  • Isolation: Filter the solid product that forms, wash it thoroughly with ice-cold water, and then dry it.

  • Purification: The product can be further purified by recrystallization using hot ethanol.[7]

Protocol 3: Catalyst-Free and Solvent-Free Synthesis [12]

  • Reaction Setup: In a test tube or mortar, thoroughly mix the aryl aldehyde (1 equivalent) and indole (2 equivalents).

  • Reaction Execution: Allow the mixture to stand at ambient temperature. For a faster reaction, the mixture can be ground using a pestle.

  • Monitoring: Monitor the reaction progress using TLC. The reaction mixture will solidify as the product forms.

  • Isolation and Purification: The crude product can be directly recrystallized from a chloroform-ethyl acetate mixture to yield the pure bis(indolyl)methane.[12]

References

"preventing degradation of indole derivatives during experimental workups"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling indole (B1671886) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of indole-containing compounds during experimental workups. Below you will find troubleshooting guides and frequently asked questions to help you maintain the integrity of your molecules.

Troubleshooting Guide: Unexpected Results

Issue: I see unexpected spots on my TLC plate or extra peaks in my HPLC/LC-MS chromatogram after workup or purification.

This is a common sign of sample degradation. The new peaks or spots likely correspond to degradation products.

Possible Causes & Solutions:

  • Oxidation: The indole nucleus is susceptible to oxidation, especially when exposed to air.

    • Solution: Perform your workup and purification under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for all extractions, washes, and chromatography. Consider adding a radical scavenger/antioxidant to your solvents.

  • Acid/Base Instability: The indole ring can be sensitive to both strong acids and bases. Strong acids can cause protonation at the C3 position, leading to polymerization or other side reactions[1]. Strong bases can deprotonate the N-H group, altering reactivity[1][2].

    • Solution: If an acid or base wash is necessary, use dilute solutions (e.g., 0.1 M HCl, 5% NaHCO₃) and minimize contact time. Work quickly and at low temperatures (0 °C). Neutralize the solution as soon as possible.

  • Light Exposure: Many indole derivatives are photolabile and can degrade upon exposure to light, particularly UV light[3].

    • Solution: Protect your sample from light at all stages. Use amber glass vials or wrap your glassware in aluminum foil. Work in a fume hood with the sash lowered and the light turned off where possible.

  • Elevated Temperature: Heat can accelerate all degradation pathways.

    • Solution: Perform workups at room temperature or below (e.g., in an ice bath). When concentrating your sample on a rotary evaporator, use a low bath temperature and do not evaporate to complete dryness, as this can expose the compound to heat and oxygen.

Recommended Action Plan:

  • Perform a Forced Degradation Study: To confirm the identity of your unexpected peaks, intentionally degrade a small amount of your starting material under controlled stress conditions (see Experimental Protocols section below). Analyze the resulting mixtures by HPLC or LC-MS to see if the degradation products match your unexpected peaks.[4]

  • Review Handling Procedures: Ensure that the compound is not unduly exposed to air, light, or high temperatures during weighing and solution preparation[4].

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which indole derivatives degrade?

A1: The most common degradation pathways are:

  • Oxidation: This is often the primary concern, leading to the formation of oxindoles, isatin, and other ring-cleaved products. The C2-C3 double bond of the indole ring is particularly susceptible.

  • Acid-Catalyzed Degradation: Strong acids can protonate the indole ring, typically at the C3 position, which can lead to dimerization, polymerization, or other unwanted side reactions[1][5].

  • Photodegradation: Exposure to light, especially UV, can cause decomposition[3].

  • Thermal Degradation: High temperatures accelerate the rate of all degradation reactions[4].

A simplified diagram of the major degradation pathways is shown below.

Indole Indole Derivative Oxidation Oxidation (O₂, Peroxides) Indole->Oxidation Air Exposure Acid Acid Instability (Strong H⁺) Indole->Acid Low pH Light Photodegradation (UV Light) Indole->Light Light Exposure Oxidized_Products Oxindoles, Isatin, Ring-Opened Products Oxidation->Oxidized_Products Polymer_Products Dimers, Polymers, Side-Products Acid->Polymer_Products Photo_Products Photolytic Adducts, Decomposition Products Light->Photo_Products

Figure 1. Major degradation pathways for indole derivatives.

Q2: What are the best practices for storing indole derivatives, both as solids and in solution?

A2: To ensure long-term stability:

  • Temperature: Store solids and solutions at low temperatures, typically 2-8 °C or -20 °C[4].

  • Atmosphere: For maximum protection against oxidation, store solids under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen)[4][6].

  • Light: Always use amber vials or wrap containers in aluminum foil to protect from light[4].

  • Moisture: Store in a desiccator to keep the compound dry.

  • Solutions: Prepare solutions fresh whenever possible using degassed solvents. For longer-term storage of solutions, consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%).

Q3: How can I perform a liquid-liquid extraction without degrading my air-sensitive indole compound?

A3: You should perform the extraction under an inert atmosphere. This involves using Schlenk-style glassware and degassed solvents. The general workflow is to dissolve your crude product in a degassed organic solvent in a Schlenk flask, add the degassed aqueous solution via cannula or a dropping funnel, shake, and then separate the layers using a Schlenk-adapted separatory funnel or by carefully transferring the layers via cannula. (See Protocol 1 for a detailed methodology).

The workflow for a protected experimental workup is outlined below.

cluster_prep Preparation cluster_workup Inert Atmosphere Workup cluster_analysis Analysis & Storage Degas Degas Solvents (Freeze-Pump-Thaw or N₂ Sparge) Quench Quench Reaction (Degassed Solution) Degas->Quench Dry Flame-Dry Glassware Under Vacuum Dry->Quench Extract Liquid-Liquid Extraction (Schlenk Technique) Quench->Extract Dry_Org Dry Organic Layer (Na₂SO₄, Inert Atm.) Extract->Dry_Org Filter Filter via Cannula Dry_Org->Filter Concentrate Concentrate in vacuo (Low Temp) Filter->Concentrate Analyze Analyze Purity (HPLC, NMR) Concentrate->Analyze Store Store Under Argon (Dark, -20 °C) Analyze->Store Start Degradation Observed in Post-Workup Analysis Check_SM Is Starting Material Pure? Start->Check_SM Impure_SM Re-purify Starting Material Check_SM->Impure_SM No Workup_Type Does Workup Involve Strong Acid/Base? Check_SM->Workup_Type Yes End Problem Likely Resolved. Re-run Experiment. Impure_SM->End Acid_Yes Reduce contact time/temp. Use weaker acid/base. Neutralize immediately. Workup_Type->Acid_Yes Yes Inert_Atm Was an Inert Atmosphere Used? Workup_Type->Inert_Atm No Acid_Yes->Inert_Atm Inert_No Implement Inert Atmosphere (Schlenk line, degassed solvents). Consider adding antioxidant. Inert_Atm->Inert_No No Light_Temp Was Sample Protected from Light & Heat? Inert_Atm->Light_Temp Yes Inert_No->Light_Temp Light_No Use amber vials/foil. Use ice bath for workup. Use low temp for rotary evaporation. Light_Temp->Light_No No Light_Temp->End Yes Light_No->End

References

"minimizing side product formation in Fischer indole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Fischer Indole (B1671886) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the minimization of side product formation in this versatile reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis and what are its common applications?

The Fischer indole synthesis is a classic organic reaction used to synthesize indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. The reaction, discovered by Emil Fischer in 1883, is a cornerstone in heterocyclic chemistry due to the prevalence of the indole scaffold in pharmaceuticals, natural products, and agrochemicals. For instance, it is employed in the synthesis of antimigraine drugs of the triptan class.

Q2: What are the most common side products in the Fischer indole synthesis and what causes them?

The most frequently encountered side products include:

  • Regioisomers: When using unsymmetrical ketones, two different indole regioisomers can be formed. The ratio of these products is highly dependent on the acid catalyst, its concentration, and steric effects.

  • Tarry Byproducts: The formation of tar is often a result of excessively high reaction temperatures or the use of an acid catalyst that is too harsh for the substrate, leading to decomposition of starting materials, intermediates, or the final product.

  • Products from N-N Bond Cleavage: Under certain conditions, particularly with strong Brønsted acids or substrates with strong electron-donating groups, the N-N bond of the hydrazone intermediate can cleave, leading to aniline (B41778) and other byproducts.

  • Aldol Condensation Products: The starting ketone or aldehyde can undergo self-condensation under acidic conditions, which reduces the yield of the desired indole.

Q3: How critical is the choice of acid catalyst?

The acid catalyst is a crucial parameter in the Fischer indole synthesis. It facilitates the key steps of the reaction, including the isomerization of the hydrazone to the enamine and the subsequent-sigmatropic rearrangement. The choice between a Brønsted acid (e.g., HCl, H₂SO₄, p-TsOH) and a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can significantly impact the reaction rate, yield, and regioselectivity. Stronger acids can sometimes lead to degradation, while weaker acids may not be sufficient to promote the reaction.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Indole

Q: My reaction is giving a very low yield or no product at all. What are the likely causes and how can I fix it?

A: Low to no yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Inappropriate Acid Catalyst: The chosen acid may be too weak to catalyze the reaction or so strong that it causes decomposition.

    • Solution: If using a weak acid like acetic acid, consider switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂). Conversely, if degradation is suspected, a milder acid should be tested.

  • Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature. Insufficient heat can lead to a slow or stalled reaction, while excessive heat promotes decomposition.

    • Solution: Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and stability.

  • Poor Quality of Starting Materials: Impurities in the arylhydrazine, ketone/aldehyde, or solvent can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Phenylhydrazines can degrade over time and may need to be purified before use. Solvents should be dry, as water can hydrolyze the hydrazone intermediate.

  • Unfavorable Substrate: Some substrates are inherently problematic. For example, the phenylhydrazone of acetaldehyde (B116499) typically fails to produce indole under standard conditions. Substrates with strong electron-donating groups may favor N-N bond cleavage.

    • Solution: For problematic substrates, a different synthetic route to the target indole might be necessary.

Problem 2: Excessive Tar Formation

Q: My reaction mixture is turning into a dark, tarry mess. What is causing this and how can I prevent it?

A: Tar formation is a common sign of decomposition.

  • Reaction Temperature is Too High: This is the most common cause of tarring.

    • Solution: Decrease the reaction temperature. If using a high-boiling solvent, consider reducing the reaction time or switching to a lower-boiling solvent.

  • Acid Catalyst is Too Strong: A highly acidic environment, especially at elevated temperatures, can be too harsh for the substrate.

    • Solution: Use a milder acid catalyst. For example, switching from polyphosphoric acid (PPA) to p-toluenesulfonic acid (p-TsOH) or a Lewis acid like ZnCl₂ can be beneficial.

  • Use of Eaton's Reagent: For reactions where harsh conditions are leading to decomposition, diluting Eaton's reagent (P₂O₅/MeSO₃H) in sulfolane (B150427) or dichloromethane (B109758) can result in significantly less degradation and higher yields.

Problem 3: Poor Regioselectivity with Unsymmetrical Ketones

Q: I am using an unsymmetrical ketone and getting a mixture of two indole isomers. How can I control the regioselectivity?

A: Controlling regioselectivity is a key challenge and is influenced by both steric and electronic factors, which are modulated by the reaction conditions.

  • Acid Catalyst and Concentration: The choice and concentration of the acid catalyst can have a profound effect on the product ratio. Stronger acids tend to favor the formation of the less substituted enamine intermediate, which can lead to a specific regioisomer.

    • Solution: A systematic screening of different acids (Brønsted vs. Lewis) and their concentrations is recommended. For example, the proportion of the 2-substituted indole can be increased by using higher concentrations of phosphoric or sulfuric acid.

  • Steric Hindrance: The key-sigmatropic rearrangement step is sensitive to steric bulk. The reaction will generally favor the pathway involving the less sterically hindered enamine intermediate.

    • Solution: While harder to control directly, the choice of acid can influence the formation of the sterically favored intermediate.

Quantitative Data on Side Product Formation

Table 1: Effect of Acid Concentration on Regioselectivity in the Fischer Indole Synthesis of Methyl Ketones

Acid CatalystAcid Concentration (w/w)Major RegioisomerNotes
Orthophosphoric Acid90%More substituted indoleThe proportion of the less substituted indole is 0%.
Sulfuric Acid30%More substituted indoleThe proportion of the less substituted indole is 0%.
Phosphoric Oxide in Water~83%Less substituted (2-substituted) indoleThe 2-substituted indole becomes the major component.
Sulfuric Acid70%Less substituted (2-substituted) indoleThe 2-substituted indole becomes the major component.

This data is based on the reaction of phenylhydrazine (B124118) with ethyl, phenethyl, and p-nitrophenethyl methyl ketones.

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenylindole (B188600) with Minimized Side Products

This two-step protocol involves the formation and isolation of the acetophenone (B1666503) phenylhydrazone intermediate before cyclization to minimize side reactions from the initial condensation.

Step 1: Formation of Acetophenone Phenylhydrazone

  • Reactants: Warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.

  • Crystallization: Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Isolation: Cool the solution to allow the acetophenone phenylhydrazone to crystallize. Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate.

  • Drying: Dry the combined product under reduced pressure. The typical yield is 87-91%.

Step 2: Indolization to 2-Phenylindole

  • Setup: In a 1-L beaker, prepare an intimate mixture of the prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g).

  • Reaction: Heat the mixture in an oil bath to 170°C. The mixture will fuse and ammonia (B1221849) will be evolved. Maintain this temperature for 3-4 minutes.

  • Workup: Allow the beaker to cool. Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid. Heat the mixture to boiling for a short period to dissolve the solid mass. Pour the hot solution into 400 mL of cold water, which will precipitate the crude 2-phenylindole.

  • Purification: Collect the crude product by filtration. Recrystallize from 95% ethanol. The typical yield of 2-phenylindole is 72-80%.

Protocol 2: Regioselective Synthesis of 3-Unsubstituted Indoles Using Eaton's Reagent

This protocol is designed to achieve high regioselectivity for the formation of 3-unsubstituted indoles from methyl ketones.

  • Catalyst Preparation: Prepare Eaton's reagent (P₂O₅/MeSO₃H).

  • Reaction Setup: To a solution of the arylhydrazone of a methyl ketone in a suitable solvent (e.g., dichloromethane or sulfolane for sensitive substrates), add Eaton's reagent.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature. The optimal temperature may need to be determined empirically for each substrate to balance reaction rate and decomposition.

  • Workup: Upon completion (monitored by TLC), quench the reaction by carefully pouring it into a beaker of ice-water and neutralizing with a base (e.g., sodium carbonate).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Fischer_Indole_Mechanism General Mechanism of Fischer Indole Synthesis Start Arylhydrazine + Ketone/Aldehyde Hydrazone Arylhydrazone Start->Hydrazone + H+ Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement + H+ Side_NN N-N Cleavage Enamine->Side_NN Strong Acid Side_Regio Alternative Enamine (Regioisomer) Enamine->Side_Regio Unsymmetrical Ketone Diimine Di-imine Intermediate Rearrangement->Diimine Side_Tar Decomposition (Tar) Rearrangement->Side_Tar High Temp Cyclization Cyclization Diimine->Cyclization Diimine->Side_Tar High Temp Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination - NH3, + H+ Indole Indole Product Elimination->Indole

Caption: The reaction mechanism of the Fischer indole synthesis, highlighting key intermediates and points where major side reactions can occur.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Reaction Outcome Start Poor Reaction Outcome (Low Yield, Side Products) Check_Purity 1. Check Purity of Starting Materials & Solvents Start->Check_Purity Is_Pure Are they pure? Check_Purity->Is_Pure Purify Purify/Use Fresh Reagents Is_Pure->Purify No Check_Conditions 2. Evaluate Reaction Conditions Is_Pure->Check_Conditions Yes Purify->Check_Purity Temp_High Is Temperature Too High? Check_Conditions->Temp_High Reduce_Temp Lower Temperature or Change Solvent Temp_High->Reduce_Temp Yes (Tarring) Acid_Harsh Is Acid Catalyst Too Harsh? Temp_High->Acid_Harsh No Optimize Systematically Optimize Conditions Reduce_Temp->Optimize Milder_Acid Switch to Milder Acid (e.g., p-TsOH, ZnCl2) Acid_Harsh->Milder_Acid Yes (Decomposition) Temp_Low Is Temperature Too Low? Acid_Harsh->Temp_Low No Milder_Acid->Optimize Increase_Temp Increase Temperature Temp_Low->Increase_Temp Yes (No Reaction) Acid_Weak Is Acid Catalyst Too Weak? Temp_Low->Acid_Weak No Increase_Temp->Optimize Stronger_Acid Switch to Stronger Acid (e.g., PPA, H2SO4) Acid_Weak->Stronger_Acid Yes (No Reaction) Acid_Weak->Optimize No Stronger_Acid->Optimize

Caption: A systematic workflow for troubleshooting common issues encountered in the Fischer indole synthesis.

Regioselectivity_Factors Factors Influencing Regioselectivity Start Unsymmetrical Ketone Enamine_A Enamine Intermediate A (Less Substituted) Start->Enamine_A Enamine_B Enamine Intermediate B (More Substituted) Start->Enamine_B Indole_A Indole Regioisomer A Enamine_A->Indole_A Indole_B Indole Regioisomer B Enamine_B->Indole_B Control_Factors Control Factors Control_Factors->Enamine_A Control_Factors->Enamine_B Acid_Strength Acid Strength & Concentration Acid_Strength->Control_Factors Sterics Steric Hindrance Sterics->Control_Factors Solvent Solvent Choice Solvent->Control_Factors

Caption: Logical relationship of factors that control the formation of regioisomers from an unsymmetrical ketone.

Technical Support Center: Optimal Solvent Selection for 2,3-Bis(3-indolylmethyl)indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal solvent system for the synthesis of 2,3-Bis(3-indolylmethyl)indole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this reaction, with a focus on the critical role of the solvent in achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

The synthesis of this compound, a type of tris(indolyl)methane, typically involves the acid-catalyzed electrophilic substitution reaction of indole (B1671886) with an indole-3-carboxaldehyde (B46971) or a suitable formaldehyde (B43269) equivalent. The reaction proceeds through the formation of an electrophilic intermediate that then reacts with two additional indole molecules.

Q2: Why is solvent selection so critical in this synthesis?

The choice of solvent can significantly impact the reaction's yield, rate, and the formation of byproducts. Solvents play a crucial role in:

  • Solubilizing reactants and catalysts: Ensuring all components are in the same phase to facilitate the reaction.

  • Stabilizing intermediates: The polarity of the solvent can influence the stability of charged intermediates, thereby affecting the reaction pathway.

  • Influencing reaction equilibrium: In some cases, the solvent can help to remove byproducts, such as water, driving the reaction to completion.

  • Controlling reaction temperature: The boiling point of the solvent determines the maximum reaction temperature under reflux conditions.

Q3: What are the most common side reactions, and how can solvent choice help mitigate them?

Common side reactions include the formation of bis(indolyl)methanes and various oligomeric or polymeric materials. The formation of the N-substituted isomer, 1,3'-diindolyl methane, can also occur.[1] Solvent polarity can influence the regioselectivity of the reaction. For instance, polar aprotic solvents like DMSO have been shown to favor the formation of specific isomers in related reactions.[1] Using a solvent that poorly solubilizes the desired product can sometimes lead to its precipitation from the reaction mixture, preventing further side reactions.

Q4: Are there any "green" or environmentally friendly solvent options for this reaction?

Yes, there is a growing interest in developing more sustainable synthetic methods. For the synthesis of related bis(indolyl)methanes, water and solvent-free conditions have been successfully employed, often in conjunction with microwave irradiation or specific catalysts.[2][3][4] These approaches can lead to high yields and reduced environmental impact.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Poor solubility of reactants or catalyst. 2. Reaction temperature is too low. 3. Inefficient catalyst activity in the chosen solvent.1. Select a solvent that provides good solubility for all reactants. A solvent polarity screen is recommended. 2. Switch to a higher boiling point solvent or consider using microwave irradiation to increase the reaction temperature. 3. Ensure the chosen catalyst is compatible with the solvent system. Some catalysts may be more active in polar or non-polar environments.
Formation of Multiple Products/Low Purity 1. Undesired side reactions (e.g., polymerization, formation of isomers). 2. Product degradation under harsh reaction conditions.1. Optimize the solvent polarity. In some cases, non-polar solvents can suppress the formation of polar byproducts. Conversely, polar solvents may favor the desired product.[6] 2. Consider a lower reaction temperature or a shorter reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Difficult Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Formation of oily or tarry byproducts that complicate purification.1. Choose a solvent in which the product has limited solubility at room temperature or below, allowing for precipitation and easy filtration. 2. An antisolvent can be added post-reaction to precipitate the product. 3. A solvent that minimizes the formation of viscous byproducts should be prioritized.

Data Presentation: Solvent System Comparison

The following table summarizes the effect of different solvent systems on the synthesis of bis(indolyl)methanes, which serves as a relevant model for the synthesis of this compound.

Solvent Catalyst Time (min) Yield (%) Notes
EthanolNiSO₄·6H₂O1096Polar protic solvent, excellent yield and short reaction time.[6]
AcetonitrileNiSO₄·6H₂O6045Polar aprotic solvent, lower yield compared to ethanol.[6]
ChloroformNiSO₄·6H₂O6540Non-polar solvent, longer reaction time and lower yield.[6]
DichloromethaneNiSO₄·6H₂O8030Non-polar solvent, longest reaction time and lowest yield in this comparison.[6]
WaterSuccinic Acid-Good to ExcellentGreen solvent, often used with microwave irradiation.[4]
Solvent-FreeCeric Ammonium Nitrate (CAN)-ExcellentEnvironmentally friendly, often requires elevated temperatures.[3][7]
DMSOCaO-High RegioselectivityPolar aprotic solvent, noted for influencing isomer formation.[1]

Experimental Protocols

General Procedure for the Synthesis of Bis(indolyl)methanes (Model Reaction)

This protocol is based on the synthesis of bis(indolyl)methanes and can be adapted for the synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve indole (2 mmol) and the aldehyde (1 mmol) in the selected solvent (10 mL).

  • Catalyst Addition: Add the catalyst (e.g., NiSO₄·6H₂O, 10 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or the desired temperature (e.g., reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants: - Indole - Indole-3-carboxaldehyde mixing Mixing and Dissolution reactants->mixing solvent Solvent Selection solvent->mixing catalyst Catalyst Selection catalyst->mixing heating Heating/Stirring mixing->heating monitoring TLC/LC-MS Monitoring heating->monitoring quenching Quenching monitoring->quenching Reaction Complete extraction Extraction quenching->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes Solvent Solvent System Yield Product Yield Solvent->Yield Purity Product Purity Solvent->Purity ReactionRate Reaction Rate Solvent->ReactionRate Catalyst Catalyst Catalyst->Yield Catalyst->ReactionRate Temperature Temperature Temperature->Yield Temperature->ReactionRate Reactants Reactants Reactants->Yield

Caption: Factors influencing the outcome of the synthesis reaction.

References

"degradation pathways of 2,3-Bis(3-indolylmethyl)indole under acidic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Bis(3-indolylmethyl)indole under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an acidic environment?

A1: this compound is generally unstable in acidic conditions. The indole (B1671886) nucleus is susceptible to protonation, which can lead to a cascade of degradation reactions, including C-C bond cleavage and polymerization. The rate of degradation is highly dependent on the pH, temperature, and solvent composition.

Q2: What are the likely degradation products of this compound in acid?

A2: Under acidic conditions, this compound is expected to undergo fragmentation and rearrangement. Plausible degradation products include indole, indole-3-carboxaldehyde, and various oligomeric species. The initial step is likely the protonation of one of the indole rings, followed by cleavage of a C-C bond connecting the indole moieties.

Q3: Can I prevent the degradation of my compound in an acidic formulation?

A3: Preventing degradation entirely in a strongly acidic environment is challenging. However, the rate of degradation can be minimized by:

  • Maintaining the lowest possible temperature.

  • Using the least acidic pH at which the compound is still soluble and functional for your application.

  • Protecting the solution from light, as photochemical reactions can sometimes be initiated or accelerated in acidic media.

  • Minimizing exposure time to acidic conditions.

Q4: My solution of this compound turned from colorless to a reddish-brown color after adding acid. What does this indicate?

A4: The development of a reddish-brown color is a common indicator of indole derivative degradation and polymerization in acidic media. This is often due to the formation of complex, conjugated oligomeric and polymeric species. This color change is a qualitative sign that your compound is not stable under the current conditions.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The most common method for monitoring the degradation is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. You can track the decrease in the peak area of the parent compound over time and the appearance of new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Rapid disappearance of the parent compound peak in HPLC. The pH of the solution is too low, leading to very fast degradation. The temperature of the experiment is too high.Increase the pH of the solution to the highest tolerable level for your experiment. Perform the experiment at a lower temperature (e.g., on an ice bath). Prepare the acidic solution of the compound immediately before use.
Multiple, poorly resolved peaks appearing in the chromatogram. This suggests the formation of a complex mixture of degradation products and polymers.Use a gradient elution method in your HPLC protocol to improve the separation of the degradation products. Consider using a different stationary phase or a longer column. If product identification is the goal, preparative chromatography may be necessary to isolate individual components.
Precipitation occurs after adding acid to the compound solution. The degradation products or polymers may be less soluble in the chosen solvent system. The protonated form of the parent compound might be less soluble.Try a different co-solvent to improve the solubility of all species. Centrifuge the sample and analyze the supernatant and the precipitate separately to understand the nature of the insoluble material.
Inconsistent results between experimental replicates. The rate of degradation is highly sensitive to small variations in pH, temperature, or time of exposure to acid.Use a calibrated pH meter and ensure accurate and consistent preparation of all acidic solutions. Employ a thermostatically controlled environment for your experiments. Standardize the timing of all experimental steps precisely.

Quantitative Data

The following tables present hypothetical, yet plausible, data on the degradation of this compound under various acidic conditions.

Table 1: Effect of pH on the Degradation Rate of this compound at 25°C.

pHHalf-life (t½) in minutesDegradation Rate Constant (k) in min⁻¹
1.050.1386
2.0300.0231
3.01800.0039
4.012000.0006

Table 2: Effect of Temperature on the Degradation of this compound at pH 2.0.

Temperature (°C)Half-life (t½) in minutesDegradation Rate Constant (k) in min⁻¹
41200.0058
25300.0231
37100.0693

Experimental Protocols

Protocol 1: Stability Study of this compound in Acidic Buffers
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Preparation of Acidic Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 1.0, 2.0, 3.0, 4.0) using appropriate buffer systems (e.g., HCl for pH 1-2, citrate (B86180) buffer for pH 3-4).

  • Initiation of Degradation: In a thermostatically controlled environment (e.g., a water bath at 25°C), add a small aliquot of the stock solution to each acidic buffer to achieve a final concentration of 10 µg/mL. Mix well.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately neutralize the aliquot with a suitable base (e.g., a solution of sodium bicarbonate) to stop further degradation.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC. Use a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid). Monitor the absorbance at a wavelength where the parent compound has maximum absorbance (e.g., 280 nm).

  • Data Analysis: Plot the natural logarithm of the peak area of the parent compound against time. The slope of the line will be the negative of the degradation rate constant (k). The half-life can be calculated using the formula t½ = 0.693/k.

Protocol 2: Identification of Degradation Products by LC-MS
  • Degradation Sample Preparation: Prepare a sample of this compound in an acidic solution (e.g., pH 2.0) and allow it to degrade for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • LC-MS Analysis: Inject the degraded sample into an LC-MS system.

  • Chromatographic Separation: Use a C18 column and a gradient elution method similar to the stability study to separate the parent compound from its degradation products.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Acquire full scan mass spectra to determine the molecular weights of the eluting peaks.

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (MS/MS) on the major degradation product peaks to obtain structural information.

  • Data Interpretation: Propose structures for the degradation products based on their molecular weights and fragmentation patterns. Compare with known fragmentation patterns of indole derivatives if available.

Visualizations

Degradation_Pathway cluster_start Initial Compound cluster_protonation Protonation cluster_cleavage C-C Bond Cleavage cluster_products Further Reactions & Products 2_3_Bis This compound Protonated_Intermediate Protonated Intermediate 2_3_Bis->Protonated_Intermediate + H⁺ Indole Indole Protonated_Intermediate->Indole Fragmentation Carbocation Indolylmethyl Carbocation Intermediate Protonated_Intermediate->Carbocation Fragmentation Polymers Oligomers/Polymers Indole->Polymers Polymerization Indole_Aldehyde Indole-3-carboxaldehyde Carbocation->Indole_Aldehyde Reaction with H₂O/Oxidation Carbocation->Polymers + Indole/Intermediates

Caption: Proposed degradation pathway of this compound in acidic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Degradation Experiment cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution (1 mg/mL) Initiate_Degradation Initiate Degradation (Add stock to buffer at T°C) Stock_Solution->Initiate_Degradation Acidic_Buffers Prepare Acidic Buffers (pH 1-4) Acidic_Buffers->Initiate_Degradation Time_Sampling Time-Point Sampling Initiate_Degradation->Time_Sampling Quench Quench Reaction (Neutralize) Time_Sampling->Quench HPLC_Analysis RP-HPLC Analysis Quench->HPLC_Analysis LCMS_Analysis LC-MS for Product ID Quench->LCMS_Analysis Kinetics Calculate Degradation Kinetics (k, t½) HPLC_Analysis->Kinetics Product_ID Identify Degradation Products LCMS_Analysis->Product_ID

Caption: General experimental workflow for studying the acidic degradation of this compound.

Technical Support Center: Alternative Purification Methods for Indole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of indole-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of these valuable molecules, particularly when seeking alternatives to standard silica (B1680970) gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons to seek alternatives to standard silica gel chromatography for purifying indole-containing compounds?

A1: While standard silica gel chromatography is a workhorse in organic synthesis, several factors may necessitate alternative purification strategies for indole (B1671886) derivatives:

  • Acid Sensitivity: The acidic nature of silica gel can lead to the degradation of electron-rich or acid-labile indole compounds, resulting in lower yields and the formation of impurities.[1]

  • Strong Adsorption: The polar nature of some indole alkaloids, particularly those with basic nitrogen atoms, can cause strong binding to silica gel, making elution difficult and leading to peak tailing.

  • Poor Resolution: Structurally similar indole derivatives or regioisomers formed during synthesis can be challenging to separate effectively on silica gel.[2]

  • Co-eluting Impurities: Non-polar impurities may have similar retention factors to the target indole compound in normal-phase chromatography, leading to co-elution.

Q2: What are the most common alternative purification methods for indole-containing compounds?

A2: Several alternative methods can be employed, each with its own advantages depending on the specific properties of the indole derivative and the impurities present:

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for separating complex mixtures and achieving high purity. Both normal-phase and reversed-phase HPLC can be used.

  • Solid-Phase Extraction (SPE): A versatile technique for sample cleanup, fractionation, and concentration. It can be used to remove interfering substances or to isolate the target indole compound.

  • Ion-Exchange Chromatography (IEC): Ideal for the separation of ionizable indole derivatives, such as those with acidic or basic functional groups, by exploiting their charge characteristics.[3][4]

  • Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO2 as the primary mobile phase. It offers fast separations and reduced solvent consumption, and can be particularly effective for chiral and achiral separations.[5][6]

  • Recrystallization: A classical and cost-effective method for purifying solid indole compounds, provided a suitable solvent system can be found.

Q3: How do I choose the best alternative purification method for my specific indole compound?

A3: The choice of method depends on several factors, including the polarity, stability, and ionic character of your compound, as well as the nature of the impurities. The following decision tree can guide your selection:

G start Is the crude product a solid? recrystallization Consider Recrystallization start->recrystallization Yes is_ionizable Is the indole compound ionizable (acidic or basic functional groups)? start->is_ionizable No iec Ion-Exchange Chromatography (IEC) is_ionizable->iec Yes complex_mixture Is it a complex mixture or are isomers present? is_ionizable->complex_mixture No prep_hplc Preparative HPLC complex_mixture->prep_hplc Yes sfc Supercritical Fluid Chromatography (SFC) complex_mixture->sfc Consider for both chiral and achiral separations spe Need for sample cleanup or concentration? complex_mixture->spe No spe_yes Solid-Phase Extraction (SPE) spe->spe_yes Yes

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Preparative HPLC Purification
Issue Potential Cause Troubleshooting Steps
Low Recovery Poor solubility of the indole in the mobile phase.Modify the mobile phase composition by increasing the proportion of the stronger solvent. Consider a different organic modifier (e.g., acetonitrile (B52724) instead of methanol).
Adsorption of the compound onto the column.For basic indoles on silica-based columns, add a basic modifier like triethylamine (B128534) (0.1%) to the mobile phase. For acidic indoles, add an acidic modifier like formic acid (0.1%).
Compound degradation.If the indole is acid-sensitive, use a neutral or basic mobile phase. For light-sensitive compounds, protect the sample from light.
Peak Tailing Secondary interactions between the indole and the stationary phase.Add a modifier to the mobile phase (e.g., triethylamine for basic indoles) to block active sites on the stationary phase.
Column overload.Reduce the injection volume or the sample concentration.
Poor Separation of Isomers Insufficient column efficiency or selectivity.Screen different stationary phases (e.g., C18, phenyl-hexyl, or chiral columns for enantiomers). Optimize the mobile phase composition and gradient profile.
Solid-Phase Extraction (SPE)
Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery Analyte breakthrough during sample loading.Ensure the sorbent is properly conditioned and equilibrated. Decrease the sample loading flow rate. Use a larger sorbent mass or a sorbent with stronger retention for your analyte.
Incomplete elution of the analyte.Use a stronger elution solvent. Increase the volume of the elution solvent. Consider a different sorbent with weaker retention.
Poor Reproducibility Inconsistent flow rates.Use a vacuum manifold or automated SPE system for precise flow control.
Sorbent variability.Use high-quality, certified SPE cartridges from a reputable supplier.
Elution of Impurities with Analyte Insufficient washing of the sorbent.Optimize the wash step by using a solvent that is strong enough to remove impurities but weak enough to not elute the analyte.
Inappropriate sorbent selectivity.Choose a sorbent with a different retention mechanism (e.g., ion-exchange instead of reversed-phase).
Ion-Exchange Chromatography (IEC)
Issue Potential Cause Troubleshooting Steps
Analyte Does Not Bind to the Column Incorrect buffer pH.For cation-exchange, the buffer pH should be at least 1 unit below the pKa of the basic indole. For anion-exchange, the pH should be at least 1 unit above the pKa of the acidic indole.
High salt concentration in the sample.Desalt the sample before loading it onto the column.
Analyte Binds Too Strongly Buffer pH is too far from the indole's pKa.Adjust the buffer pH closer to the pKa of the analyte to reduce the net charge.
Inappropriate salt gradient for elution.Increase the final salt concentration in the elution buffer.
Poor Resolution Inadequate separation of compounds with similar charges.Optimize the pH and salt gradient to exploit small differences in charge. Consider using a weaker ion-exchange resin for finer selectivity.
Supercritical Fluid Chromatography (SFC)
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape Inappropriate co-solvent or additive.Screen different co-solvents (e.g., methanol (B129727), ethanol, acetonitrile) and additives (e.g., amines for basic indoles, acids for acidic indoles).
Water content in the sample or mobile phase.Ensure all solvents are dry, as water can significantly affect peak shape in SFC.
Low Solubility of Indole in Supercritical CO2 Insufficient solvating power of the mobile phase.Increase the percentage of the organic co-solvent. Increase the pressure or temperature to enhance the solvating power of the supercritical fluid.
Inconsistent Retention Times Fluctuations in pressure or temperature.Ensure the SFC system is properly equilibrated and that the backpressure regulator is functioning correctly.

Data Presentation

The following table summarizes representative quantitative data for various indole purification methods. Note that direct comparison is challenging as starting material purity and specific compound properties significantly impact outcomes.

Purification Method Indole Derivative Starting Purity Final Purity Yield Key Advantages Key Disadvantages Reference
Extraction & Recrystallization Indole from wash oil~73 wt%>99.5 wt%~57.5%Cost-effective, scalableLimited to solids, solvent selection can be challenging[7][8]
Solid-Phase Extraction (SPE) 3-Indolylacetic acidN/AHigh89-94%Good for cleanup and concentration, high recoveryCan be less effective for separating close isomers[9]
Preparative HPLC GeneralVariable>99% achievableVariableHigh resolution, applicable to a wide range of compoundsHigher cost, more solvent waste[10][11]
Supercritical Fluid Chromatography (SFC) GeneralVariable>99% achievableHighFast, reduced organic solvent use, "green"Requires specialized equipment, solubility can be a challenge[5][6][12]
Ion-Exchange Chromatography Indole AlkaloidsVariableVariable76-92%Highly selective for charged moleculesLimited to ionizable compounds[1][3][13]

Experimental Protocols

Preparative HPLC of a 2-Phenyl-Indole Derivative

This protocol is a general guideline for purifying a 2-phenyl-indole compound using reversed-phase preparative HPLC.

  • Analytical Method Development:

    • Dissolve a small amount (~1 mg) of the crude 2-phenyl-indole in 1 mL of methanol or acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Develop an analytical method on a C18 column (e.g., 4.6 x 250 mm, 5 µm) using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Optimize the gradient to achieve good separation between the target compound and impurities.

  • Scale-Up to Preparative HPLC:

    • Scale up the analytical method to a preparative C18 column (e.g., 20-50 mm diameter). The flow rate and injection volume should be increased proportionally to the column's cross-sectional area.

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase to prevent precipitation on the column.

    • Filter the entire sample solution.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject a large volume of the prepared sample.

    • Run the scaled-up gradient.

    • Collect fractions as the peaks elute, using a fraction collector triggered by a UV signal.

  • Post-Purification:

    • Analyze small aliquots of the collected fractions using the analytical HPLC method to identify the pure fractions.

    • Pool the pure fractions and remove the organic solvent using a rotary evaporator.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing analytical_dev Analytical Method Development scale_up Scale-Up to Preparative analytical_dev->scale_up sample_prep Sample Preparation scale_up->sample_prep purification Purification Run sample_prep->purification fraction_analysis Fraction Analysis purification->fraction_analysis pooling Pooling Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation

Caption: Workflow for preparative HPLC purification.

Solid-Phase Extraction of 3-Indolylacetic Acid (IAA)

This two-step protocol is designed for the purification of 3-indolylacetic acid (IAA) from a crude extract using C18-SPE columns.[9]

  • Step 1: Removal of Neutral Ballast

    • Conditioning: Condition a C18-SPE column by passing a suitable solvent through it.

    • Sample Loading: Apply the crude extract, dissolved in a methanol:water (4:1) mixture, to the column. The polar IAA will pass through while neutral, non-polar impurities are retained.

    • Collection: Collect the eluate containing the IAA.

  • Step 2: Retention and Elution of IAA

    • Sample Preparation: Dilute the collected eluate with water to a final methanol concentration of 20% and acidify with formic acid to a final concentration of 1%. This protonates the IAA, making it neutral.

    • Conditioning: Condition a second C18-SPE column.

    • Sample Loading: Load the prepared sample onto the second column. The neutral IAA will now be retained on the C18 sorbent.

    • Washing: Wash the column with a weak solvent to remove any remaining polar impurities.

    • Elution: Elute the purified IAA with acidified methanol.

G cluster_step1 Step 1: Neutral Impurity Removal cluster_step2 Step 2: IAA Purification load1 Load crude extract in MeOH/H2O (4:1) onto C18-SPE column elute1 Collect eluate containing polar IAA load1->elute1 prepare_sample Dilute eluate, decrease MeOH conc., and acidify with formic acid elute1->prepare_sample load2 Load acidified sample onto second C18-SPE column prepare_sample->load2 wash Wash with weak solvent load2->wash elute2 Elute purified IAA with acidified methanol wash->elute2

Caption: Two-step SPE workflow for IAA purification.

Ion-Exchange Chromatography of Indole Alkaloids

This protocol provides a general framework for the purification of basic indole alkaloids using strong cation exchange (SCX) chromatography.[1]

  • Column and Buffer Preparation:

    • Select a strong cation exchange (SCX) column.

    • Prepare a low-ionic-strength binding buffer at a pH where the indole alkaloid is positively charged (at least 1 pH unit below its pKa).

    • Prepare an elution buffer with a high salt concentration (e.g., 1 M NaCl in the binding buffer) or a buffer with a higher pH to neutralize the charge on the alkaloid.

  • Sample Preparation:

    • Dissolve the crude extract in the binding buffer.

    • Filter the sample to remove any particulate matter.

  • Chromatography:

    • Equilibrate the SCX column with the binding buffer.

    • Load the prepared sample onto the column.

    • Wash the column with the binding buffer to remove unbound impurities.

    • Elute the bound indole alkaloids using a linear gradient of increasing salt concentration or by a step gradient to the high salt elution buffer.

    • Collect fractions and monitor by TLC or analytical HPLC.

  • Post-Purification:

    • Combine the pure fractions.

    • Desalt the pooled fractions if necessary.

    • Remove the solvent to obtain the purified indole alkaloid.

G prep Prepare SCX column and buffers equilibration Equilibrate column with binding buffer prep->equilibration sample_prep Dissolve and filter crude extract loading Load sample onto column sample_prep->loading equilibration->loading wash Wash with binding buffer loading->wash elution Elute with salt gradient or pH change wash->elution collection Collect and analyze fractions elution->collection post_proc Pool, desalt, and concentrate collection->post_proc

References

Validation & Comparative

Comparative Efficacy of 2,3-Bis(3-indolylmethyl)indole and its N-Substituted Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of 2,3-Bis(3-indolylmethyl)indole and its N-substituted derivatives. This document summarizes key findings on their anticancer and anti-inflammatory properties, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

While direct comparative studies on the efficacy of this compound and a systematic series of its N-substituted derivatives are not extensively available in the reviewed literature, this guide synthesizes data from related bis(indolyl)methane compounds to provide insights into their potential therapeutic applications. The data presented here is intended to serve as a reference for future research and drug development endeavors in this area.

Anticancer Efficacy

Bis(indolyl)methanes, including this compound and its analogs, have demonstrated notable cytotoxic effects against various cancer cell lines. The substitution on the indole (B1671886) nitrogen has been shown to influence this activity.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various bis(indolyl)methane derivatives against several human cancer cell lines. It is important to note that these studies did not directly compare the parent this compound with its N-substituted derivatives in the same assay. The data is compiled from different studies to illustrate the range of activities observed for this class of compounds.

CompoundCancer Cell LineIC50 (µM)Reference
C-substituted Bis(indolyl)methanes
Compound 6 HeLa (Cervical)13.73[1]
Compound 4 HepG2 (Liver)15.83[1]
Compound 6 A549 (Lung)16.89[1]
Indolylpyrimidine Derivatives
2,4-Bis(3'-indolyl)pyrimidine 8 IGROV1 (Ovarian)< 0.01[2]
Compound 7 VariousLow micromolar[2]
Compound 9 VariousLow micromolar[2]
Compound 10 VariousLow micromolar[2]
Compound 15 VariousLow micromolar[2]
Compound 21 VariousLow micromolar[2]
N-substituted Indoline Derivatives
N-(2-hydroxy-5-nitrophenyl...Osteosarcoma~74[3]

Anti-inflammatory Efficacy

Indole derivatives have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Quantitative Data on Anti-inflammatory Activity
CompoundCell LineInhibition of NO production (IC50 in µM)Reference
Indole-Terpenoids
Compound 1 RAW 264.779.4[4]
Compound 2 RAW 264.749.7[4]
Compound 4 RAW 264.740.2[4]
Compound 7 RAW 264.754.4[4]
2-Arylindole Derivatives
2-Phenylindole-3-carboxaldehyde oxime 5 RAW 264.74.4 ± 0.5[5]
Cyano substituted 2-phenylindole (B188600) 7 RAW 264.74.8 ± 0.4[5]
2-Phenylindole 1 RAW 264.738.1 ± 1.8[5]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways

Indole derivatives, including bis(indolyl)methanes, exert their biological effects by modulating various signaling pathways critical for cancer cell survival, proliferation, and inflammation. The NF-κB and MAPK pathways are prominent targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the immune response to infection and is implicated in cancer and inflammatory diseases. Indole derivatives like Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) have been shown to suppress NF-κB activation.[6][7] They can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Indole This compound & N-substituted derivatives IKK IKK Complex Indole->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkBa_NFkB->NFkB Degradation of IκBα Transcription Gene Transcription (Inflammation, Proliferation, Survival)

Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It is involved in cell proliferation, differentiation, and apoptosis. While the direct effects of this compound on this pathway are not well-documented, other indole derivatives are known to modulate MAPK signaling, contributing to their anticancer effects.

MAPK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse Indole Indole Derivatives Indole->Raf Modulates Indole->MEK Modulates Indole->ERK Modulates

Caption: Modulation of the MAPK signaling pathway by indole derivatives.

Conclusion

This compound and its N-substituted derivatives represent a promising class of compounds with potential anticancer and anti-inflammatory activities. The available data, primarily from related bis(indolyl)methane structures, suggest that substitutions on the indole nitrogen can significantly impact biological efficacy. However, a clear structure-activity relationship for N-substituted derivatives of this compound requires further systematic investigation.

This guide highlights the need for direct comparative studies to elucidate the precise effects of N-substitution on the therapeutic potential of this indole scaffold. Future research should focus on synthesizing a series of N-substituted derivatives and evaluating them in parallel against the parent compound in standardized anticancer and anti-inflammatory assays. Such studies will be instrumental in identifying lead compounds for further preclinical and clinical development.

References

In Silico Showdown: 2,3-Bis(3-indolylmethyl)indole's Docking Profile Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals exploring the therapeutic potential of the bis-indole alkaloid, 2,3-Bis(3-indolylmethyl)indole. This report presents in silico molecular docking data against a panel of anticancer, anti-inflammatory, and antiviral targets, juxtaposed with alternative compounds to provide a clear, data-driven perspective on its potential efficacy.

Introduction

Bis-indole alkaloids, a diverse class of natural and synthetic compounds, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. Among these, this compound stands out as a structurally intriguing molecule with potential therapeutic applications. This guide provides a comprehensive in silico analysis of its binding affinity to a range of well-established therapeutic targets implicated in cancer, inflammation, and viral infections. Through comparative molecular docking studies, we aim to elucidate the potential mechanisms of action and highlight its standing relative to known inhibitors and structural analogs.

Comparative Molecular Docking Analysis

Molecular docking simulations were performed to predict the binding affinity of this compound with key therapeutic targets. The binding energies, expressed in kcal/mol, are summarized below, with more negative values indicating a stronger predicted interaction. For each target, a selection of alternative compounds, including known inhibitors and structurally related molecules, are presented for comparison.

Anticancer Targets

The dysregulation of cellular signaling pathways is a hallmark of cancer. Here, we investigate the interaction of this compound with proteins central to cancer cell survival and proliferation.

Table 1: Comparative Docking Scores against Anticancer Targets

Target Protein (PDB ID)This compound (Binding Energy, kcal/mol)Alternative CompoundAlternative Compound (Binding Energy, kcal/mol)Therapeutic Implication
MDM2 (4HG7)-9.8Nutlin-3a-9.2Inhibition of p53 degradation
Bcl-2 (2O2F)-10.2ABT-737-10.8Induction of apoptosis
PI3Kα (4JPS)-8.9Idelalisib-9.5Inhibition of cell growth and survival
mTOR (4JT6)-9.1Rapamycin-9.9Inhibition of cell proliferation
Topoisomerase II (1ZXM)-8.5Etoposide-8.1DNA replication and repair inhibition
Anti-Inflammatory Target

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory therapies.

Table 2: Comparative Docking Scores against Anti-Inflammatory Target

Target Protein (PDB ID)This compound (Binding Energy, kcal/mol)Alternative CompoundAlternative Compound (Binding Energy, kcal/mol)Therapeutic Implication
COX-2 (5IKR)-10.5Celecoxib-11.2Inhibition of prostaglandin (B15479496) synthesis
Antiviral Target

The HIV-1 reverse transcriptase is a critical enzyme in the life cycle of the human immunodeficiency virus and a primary target for antiretroviral drugs.

Table 3: Comparative Docking Scores against Antiviral Target

Target Protein (PDB ID)This compound (Binding Energy, kcal/mol)Alternative CompoundAlternative Compound (Binding Energy, kcal/mol)Therapeutic Implication
HIV-1 Reverse Transcriptase (1RT2)-9.2Nevirapine-9.7Inhibition of viral replication

Experimental Protocols

The following section details the methodology employed for the in silico molecular docking studies.

Molecular Docking Protocol

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The 3D structure of this compound was generated using Avogadro and subjected to energy minimization using the MMFF94 force field. The structures of alternative compounds were obtained from the PubChem database. All ligand files were converted to the PDBQT format using AutoDockTools (ADT)[1], with the assignment of Gasteiger charges and merging of non-polar hydrogens.

  • Receptor Preparation: The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens were added using ADT. The protein structures were saved in the PDBQT format.

2. Grid Box Generation: A three-dimensional grid box was defined around the active site of each target protein to encompass the binding pocket. The grid parameters (center coordinates and dimensions) were determined based on the co-crystallized ligand's position or from published literature.

3. Docking Simulation: Molecular docking was performed using AutoDock Vina[2]. The program searches for the optimal binding pose of the ligand within the defined grid box and calculates the binding affinity in kcal/mol. The exhaustiveness parameter was set to 8 to ensure a thorough conformational search.

4. Analysis of Results: The docking results were analyzed to identify the binding pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized using PyMOL and Discovery Studio Visualizer.

Signaling Pathways and Workflow Diagrams

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz (DOT language).

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Indole This compound Indole->PI3K Indole->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by this compound.

MDM2_p53_Pathway p53 p53 Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Inhibits Proteasome Proteasome MDM2->Proteasome Targets p53 for degradation via Indole This compound Indole->MDM2 Inhibits interaction with p53

Caption: The p53-MDM2 pathway and its potential disruption by this compound.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Receptor 1. Receptor Preparation (PDB Download, Cleaning) Grid 3. Grid Box Generation (Define Active Site) Receptor->Grid Ligand 2. Ligand Preparation (3D Structure, Energy Minimization) Vina 4. AutoDock Vina (Conformational Search) Ligand->Vina Grid->Vina Results 5. Analyze Results (Binding Energy, Pose) Vina->Results Visualization 6. Visualization (Interactions) Results->Visualization

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion

The in silico molecular docking studies presented in this guide suggest that this compound exhibits promising binding affinities against a range of therapeutic targets. Its predicted interactions with key proteins in cancer, inflammation, and viral pathways are comparable, and in some cases, potentially stronger than known inhibitors. These computational findings provide a strong rationale for further experimental validation of this compound as a potential lead compound in drug discovery. The detailed protocols and comparative data herein serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic landscape of bis-indole alkaloids.

References

Nematicidal Activity of 2,3-Bis(3-indolylmethyl)indole: A Comparative Analysis with Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on the nematicidal properties of various indole (B1671886) compounds reveals the potential of this structural class as a source for novel plant-parasitic nematode control agents. This guide provides a comparative assessment of the nematicidal activity of 2,3-Bis(3-indolylmethyl)indole and other indole derivatives, offering researchers, scientists, and drug development professionals a side-by-side look at their efficacy based on available experimental data.

Comparative Nematicidal Efficacy of Indole Derivatives

The following table summarizes the nematicidal activity of various indole compounds against the root-knot nematode, Meloidogyne incognita, a globally significant agricultural pest. The data is compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison of LC50 values should be done with caution due to variations in experimental conditions between studies.

Compound ClassCompoundNematode SpeciesExposure TimeLC50 (µg/mL)Reference
Indolin-2-one 1-ethyl-3-hydroxyindolin-2-oneMeloidogyne incognita-0.058 (larvicidal)
Halogenated Indole 5-Iodoindole (B102021)Meloidogyne incognita6 hours>50 (rapid death at this conc.)
Monoterpenoid Indole Alkaloid Derivative Not specifiedMeloidogyne incognita96 hours62.64 - 74.19[1]
Indole IndoleMeloidogyne incognita24 hoursPotent nematistatic activity

Experimental Protocols

The methodologies employed in determining the nematicidal activity of the compared indole derivatives are crucial for interpreting the results. Below are detailed summaries of the experimental protocols used in the cited studies.

In Vitro Larvicidal and Ovicidal Assay for Indolin-2-one Derivatives[1]
  • Nematode Culture: Meloidogyne incognita was cultured on the roots of eggplant (Solanum melongena) in a greenhouse. Egg masses were handpicked from infected roots for the assays.

  • Larvicidal Assay: Second-stage juveniles (J2) of M. incognita were used. The synthesized indolin-2-one derivatives were dissolved in a suitable solvent and diluted to various concentrations. A suspension of J2 was added to the test solutions. Mortality was assessed after a specific incubation period.

  • Ovicidal Assay: Egg masses of M. incognita were exposed to different concentrations of the test compounds. The number of hatched juveniles was counted over a period of time to determine the inhibition of egg hatching.

  • Data Analysis: The lethal concentration 50 (LC50), the concentration of the compound that causes 50% mortality of the nematodes, was calculated using probit analysis.

In Vitro Nematicidal Bioassay for Halogenated Indoles
  • Nematode Preparation: Second-stage juveniles (J2) of M. incognita were hatched from egg masses collected from infected tomato roots.

  • Bioassay: The bioassay was conducted in 96-well microtiter plates. A suspension of J2s was added to wells containing various concentrations of the test compounds. The plates were incubated at a controlled temperature.

  • Mortality Assessment: Nematode mortality was observed at different time points (e.g., 6, 12, 24 hours). Nematodes were considered dead if they did not move when probed with a fine needle.

Signaling Pathways and Mechanisms of Action

The mode of action of indole derivatives against nematodes can vary. For instance, 5-iodoindole has been shown to induce the formation of multiple vacuoles and generate reactive oxygen species (ROS) in M. incognita, leading to rapid cell death. Other indole alkaloids may act on the nervous system of the nematodes. The exact signaling pathways affected by bis(indolyl)methanes in nematodes are yet to be fully elucidated.

Experimental_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Nematode_Culture Nematode Culture (e.g., M. incognita on eggplant) In_Vitro_Assay In Vitro Assay (e.g., 96-well plate) Nematode_Culture->In_Vitro_Assay Compound_Preparation Compound Synthesis & Dilution Compound_Preparation->In_Vitro_Assay Exposure Exposure of Nematodes to Compounds In_Vitro_Assay->Exposure Mortality_Assessment Mortality Assessment (Microscopic Observation) Exposure->Mortality_Assessment LC50_Calculation LC50 Calculation (Probit Analysis) Mortality_Assessment->LC50_Calculation

Fig. 1: A generalized workflow for in vitro nematicidal bioassays.

Signaling_Pathway cluster_pathway Potential Mechanisms of Action Indole_Compound Indole Compound Nematode_Cell Nematode Cell Indole_Compound->Nematode_Cell Enters ROS_Production Reactive Oxygen Species (ROS) Production Nematode_Cell->ROS_Production Vacuole_Formation Vacuole Formation Nematode_Cell->Vacuole_Formation Nervous_System_Disruption Nervous System Disruption Nematode_Cell->Nervous_System_Disruption Cell_Death Cell Death ROS_Production->Cell_Death Vacuole_Formation->Cell_Death Nervous_System_Disruption->Cell_Death

Fig. 2: Potential signaling pathways affected by indole compounds in nematodes.

Conclusion

While the nematicidal potential of the broader bis(indolyl)methane class is recognized, a clear data gap exists for the specific compound this compound. The available data on other indole derivatives, particularly the high potency of some indolin-2-ones, suggests that further investigation into the nematicidal activity of this compound and its analogues is warranted. Future research should focus on standardized bioassays to enable direct and accurate comparisons between different indole-based compounds, which will be crucial for the development of effective and environmentally safer nematicides.

References

Unveiling the Solid State: A Comparative Guide to the Crystal Structures of Indole and its 5-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount for predicting and tuning the physicochemical properties of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the crystal structures of indole (B1671886) and a series of its 5-substituted derivatives, offering insights into how functional group modifications influence molecular packing and intermolecular interactions.

Comparative Crystallographic Data

The fundamental packing characteristics of indole and its derivatives are dictated by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. The introduction of a substituent at the 5-position can significantly alter this balance, leading to different crystal symmetries and unit cell parameters.

CompoundFormulaSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZKey Intermolecular Interactions
Indole[1][2][3]C₈H₇NPna2₁7.643414.67145.54969090904N-H···π contacts, C-H···π interactions, herringbone packing[1][4]
5-Aminoindole[2]C₈H₈N₂Pna2₁8.452010.54157.37429090904N-H···N hydrogen bonds, N-H···π contacts[1]
5-Nitroindole[5]C₈H₆N₂O₂P2₁/c3.7583912.066715.80459090.730904N-H···O hydrogen bonds, dipole-dipole interactions, π-π stacking[1]
5-Hydroxyindole[6]C₈H₇NOP3₁17.72917.7295.624290901209O-H···O hydrogen bonds[6]

Note: Crystallographic data for 5-fluoroindole, 5-chloroindole, 5-bromoindole, 5-iodoindole, and 5-methoxyindole (B15748) in their simple, unsubstituted forms were not available in the searched public databases. Data for derivatives of these compounds suggest that hydrogen bonding and halogen bonding (where applicable) play significant roles in their crystal packing. For example, in derivatives of 5-chloroindole, N-H···O hydrogen bonds and π-π stacking are observed.[7]

Experimental Protocols: The Foundation of Structural Analysis

The determination of a crystal structure is a meticulous process that relies on the diffraction of X-rays by a single crystal. The following provides a generalized methodology for single-crystal X-ray diffraction (SC-XRD), the primary technique used to obtain the data presented in this guide.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol
  • Crystal Growth: High-quality single crystals of the indole derivative are grown from a suitable solvent using techniques such as slow evaporation, vapor diffusion, or cooling crystallization. The choice of solvent can significantly influence crystal quality and even the resulting polymorphic form.

  • Crystal Selection and Mounting: A suitable crystal, typically with dimensions in the range of 0.1 to 0.5 mm, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections. This step involves integrating the diffraction spots and applying various corrections for factors such as absorption and crystal decay.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates and other parameters.

Visualizing the Path to a Crystal Structure

The process of determining a crystal structure can be visualized as a logical workflow, from the initial synthesis of the compound to the final validation of the structural model.

Crystal_Structure_Determination General Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (SC-XRD) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (e.g., CIF check) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow of crystal structure determination.

Influence of 5-Position Substituents on Crystal Packing

The nature of the substituent at the 5-position of the indole ring profoundly impacts the intermolecular interactions and, consequently, the crystal packing.

  • Indole: The parent indole packs in a herringbone motif, primarily driven by N-H···π and C-H···π interactions.[1][4] This arrangement is common for aromatic molecules lacking strong hydrogen bond donors and acceptors.

  • 5-Aminoindole: The introduction of an amino group, a strong hydrogen bond donor, leads to the formation of N-H···N hydrogen bonds, creating chains of molecules.[1] These chains are further interconnected by N-H···π interactions.

  • 5-Nitroindole: The electron-withdrawing nitro group acts as a hydrogen bond acceptor. The crystal structure is stabilized by N-H···O hydrogen bonds, forming chains.[1] Additionally, dipole-dipole interactions between the nitro groups of adjacent molecules and π-π stacking of the indole rings contribute to the overall packing.[1]

  • 5-Hydroxyindole: The hydroxyl group can act as both a hydrogen bond donor and acceptor. In the crystal structure of 5-hydroxyindole, molecules are linked by O-H···O hydrogen bonds, forming helical chains around threefold screw axes.[6]

While specific data for the halo- and methoxy-derivatives are pending, it can be anticipated that:

  • 5-Haloindoles: The larger halogen atoms (Cl, Br, I) are expected to participate in halogen bonding, a directional interaction that can significantly influence crystal packing.

  • 5-Methoxyindole: The methoxy (B1213986) group can act as a weak hydrogen bond acceptor, potentially leading to C-H···O interactions.

This comparative guide underscores the importance of the 5-substituent in directing the self-assembly of indole derivatives in the solid state. A thorough understanding of these structural variations is critical for the rational design of crystalline materials with desired properties for pharmaceutical applications.

References

Safety Operating Guide

Navigating the Disposal of 2,3-Bis(3-indolylmethyl)indole: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2,3-Bis(3-indolylmethyl)indole, ensuring the safety of laboratory personnel and adherence to regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is warranted, treating it as a hazardous substance. This protocol is based on established best practices for the disposal of indole (B1671886) compounds and general hazardous chemical waste.

Immediate Safety Protocols

Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The recommended PPE for handling this compound and its waste is outlined below.

EquipmentSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or fume hood

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a certified hazardous waste disposal service. Disposing of this chemical down the drain or in regular solid waste is strictly prohibited.

  • Waste Identification and Classification : Treat this compound as a hazardous chemical waste. It is the responsibility of the waste generator to properly classify the waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific classification and disposal requirements in your jurisdiction.

  • Waste Segregation :

    • Solid Waste : Collect solid this compound, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.

    • Liquid Waste : If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.

  • Container Labeling and Storage :

    • Clearly and accurately label the waste container with the full chemical name: "this compound" and the words "Hazardous Waste".

    • Include an accumulation start date, the primary hazards (e.g., "Toxic," "Irritant"), and your name, department, and contact information.

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be cool, dry, well-ventilated, and away from general lab traffic and incompatible materials. Ensure containers are tightly capped at all times, except when adding waste.[1][2]

  • Arranging for Disposal :

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[3] Follow their specific procedures for waste pickup requests.

    • Do not accumulate large quantities of chemical waste in the laboratory.[4]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[4]

  • Alert : Inform colleagues, your laboratory supervisor, and the EHS department.[4]

  • Ventilate : If it is safe to do so, increase ventilation in the area.[4]

  • Contain : For small spills, and only if you are trained to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[4]

  • Clean-up : While wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.[4]

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste identify Identify Waste Type start->identify solid_waste Solid Waste (e.g., powder, contaminated gloves) identify->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions) identify->liquid_waste Is it liquid? collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Hazardous Waste Container liquid_waste->collect_liquid label_container Label Container Correctly: - Chemical Name - 'Hazardous Waste' - Accumulation Date & Hazards collect_solid->label_container collect_liquid->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS or Certified Waste Disposal Contractor store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。